Tetrafluorostannane

Catalog No.
S573210
CAS No.
7783-62-2
M.F
F4Sn
M. Wt
194.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluorostannane

CAS Number

7783-62-2

Product Name

Tetrafluorostannane

IUPAC Name

tetrafluorostannane

Molecular Formula

F4Sn

Molecular Weight

194.70 g/mol

InChI

InChI=1S/4FH.Sn/h4*1H;/q;;;;+4/p-4

InChI Key

YUOWTJMRMWQJDA-UHFFFAOYSA-J

SMILES

[F-].[F-].[F-].[F-].[Sn+4]

Synonyms

Cav-X, Difluoride, Tin, Difluorides, Tin, Floran, Florans, Fluoride, Stannic, Fluoride, Stannous, Fluoride, Tin, Fluorides, Stannic, Fluorides, Stannous, Fluorides, Tin, Fluoristan, Fluoristans, Gel-Kam, Gel-Tin, Omnii-Gel, Omnii-Med, Stanimax, Stanimaxs, Stannic Fluoride, Stannic Fluorides, Stannous Fluoride, Stannous Fluorides, Tetrafluoride, Tin, Tetrafluorides, Tin, Tin Difluoride, Tin Difluorides, Tin Fluoride, Tin Fluorides, Tin Tetrafluoride, Tin Tetrafluorides

Canonical SMILES

F[Sn](F)(F)F

The exact mass of the compound Tetrafluorostannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fundamental Properties of SnF₄

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical characteristics of Tin(IV) Fluoride [1] [2].

Property Value / Description
Chemical Formula SnF₄
Molar Mass 194.70 g/mol [2]
Appearance White solid [1] [2]
Density 4.78 g/cm³ [1] [2]
Melting Point > 700 °C (sublimes) [1] [2]
Crystal Structure Tetragonal (octahedrally coordinated tin) [1]
Hazards Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332) [2]

Synthesis and Experimental Protocols

A common laboratory synthesis method involves the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [1].

G SnCl4 SnCl₄ Reaction Reaction SnCl4->Reaction HF Anhydrous HF HF->Reaction SnF4 SnF₄ Reaction->SnF4 HCl 4 HCl Reaction->HCl

Diagram of the core synthesis reaction for SnF₄.

Detailed Synthesis Procedure [1]:

  • Reaction: Combine tin(IV) chloride (SnCl₄) with an excess of anhydrous hydrogen fluoride (HF).
  • Balanced Equation: SnCl₄ + 4 HF → SnF₄ + 4 HCl
  • Key Considerations: The reaction must be performed using strict anhydrous conditions and standard safety protocols for handling highly corrosive and toxic HF gas.

Chemical Behavior and Complex Formation

SnF₄ is a strong Lewis acid and behaves differently from the other tin(IV) halides [3] [1] [4].

  • Reaction with Fluoride Salts: When treated with alkali metal fluorides like KF, SnF₄ forms families of hexafluorostannates(IV) (e.g., K₂SnF₆), where the tin is in an octahedral geometry [1].
  • Formation of Adducts: Unlike the monomeric, tetrahedral SnCl₄, SnBr₄, and SnI₄, solid SnF₄ has a polymeric structure. However, it can form monomeric adducts with Lewis bases. A key synthon is [SnF₄(MeCN)₂], prepared from SnF₂ and I₂ in acetonitrile, which can then be used to generate a wide range of complexes by displacing the MeCN ligands [3] [4].
  • Cation Formation: Treatment of neutral SnF₄ adducts (e.g., [SnF₄(PMe₃)₂]) with a halide abstractor like trimethylsilyl triflate (TMSOTf) can yield rare fluorotin(IV) cations (e.g., [SnF₃(PMe₃)₂]⁺ and [SnF₂(PMe₃)₂(OTf)]⁺). These complexes are often unstable in solution and may decompose, sometimes forming tin(II) species [4].

Key Insights for Researchers

  • Distinctive Chemistry: SnF₄'s high melting point and polymeric structure make it a stronger and less volatile Lewis acid compared to other SnX₄ halides. This influences its reactivity and the stability of its complexes [3] [1].
  • Handling and Stability: SnF₄ is moisture-sensitive and hydrolyzes readily. All synthetic and handling procedures must be conducted under inert, anhydrous conditions (e.g., using Schlenk lines or gloveboxes) [4].
  • Analytical Techniques: Common characterization methods include multinuclear NMR (¹⁹F, ¹¹⁹Sn), IR spectroscopy, and X-ray crystallography to determine the structure of its complexes [3] [4] [5].

Navigating the Solubility Data Gap

The available scientific literature does not provide a definitive solubility value for SnF₄ in standard laboratory solvents. This is likely due to its reactive nature and tendency to form solvates or undergo reactions rather than simply dissolving.

To proceed with your work, I suggest:

  • Consulting Specialized Handbooks: Physical data for inorganic compounds can often be found in resources like the CRC Handbook of Chemistry and Physics or Lange's Handbook of Chemistry.
  • Experimental Determination: Given the lack of data, small-scale, controlled solubility tests in anhydrous solvents (like acetonitrile, nitromethane, or dichloromethane) under an inert atmosphere may be necessary.
  • Exploring Alternative Forms: If solubility is critical, consider using a soluble SnF₄ adduct (like [SnF₄(MeCN)₂]) as a starting material [4].

References

Hazard Summary for Tetrafluorostannane (CAS 7783-62-2)

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Category Hazard Assessment / Level Key Notes
Mutagenicity High [1] Can cause permanent changes to genetic material.
Skin Irritation Very High [1] High potential to cause severe skin irritation.
Acute Toxicity Medium [1] Moderate risk from a single, high-dose exposure.
Carcinogenicity Insufficient Data [1] Cannot be classified due to lack of studies.
Developmental Toxicity Insufficient Data [1] Cannot be classified due to lack of studies.
Reproductive Toxicity Insufficient Data [1] Cannot be classified due to lack of studies.
Aquatic Toxicity Insufficient Data [1] Environmental impact is not well-studied.

Experimental & Handling Guidance

A detailed, compound-specific experimental protocol for tetrafluorostannane is not available in the search results. However, the identified hazards imply that rigorous safety measures are necessary.

General Safety Principles

Given the very high potential for skin irritation and high mutagenicity, the following general precautions for hazardous chemicals are critically important [1]:

  • Engineering Controls: Use only within a certified fume hood or glove box to prevent inhalation and skin contact.
  • Personal Protective Equipment (PPE):
    • Wear appropriate impermeable gloves (e.g., nitrile or butyl rubber) and a lab coat.
    • Use chemical splash goggles to protect eyes.
  • Hygiene: Wash hands thoroughly after handling, even when gloves are worn.
Air Monitoring & Exposure Limits

No specific Permissible Exposure Limit (PEL) for this compound was found. For chemicals without a specific PEL, occupational health experts generally recommend using a more protective exposure limit or applying a performance-based standard [2] [3].

  • Air Monitoring: Conduct air monitoring to quantify exposure levels, especially if used outside a closed system.
  • Exposure Control: Adhere to the ALARA (As Low As Reasonably Achievable) principle, using engineering and administrative controls to minimize airborne concentrations [3].

Hazard Assessment Logic

The flowchart below outlines a decision-making process for evaluating and managing the hazards of this compound in a research setting.

tetrafluorostannane_hazards Start Start: Assess this compound Hazards Mutagenicity Mutagenicity: HIGH Start->Mutagenicity SkinIrritation Skin Irritation: VERY HIGH Start->SkinIrritation DataGaps Multiple Hazard Categories: INSUFFICIENT DATA Start->DataGaps EngineeringControls Mandatory Engineering Controls: Fume Hood / Glove Box Mutagenicity->EngineeringControls PPE Mandatory PPE: Impermeable Gloves, Goggles, Lab Coat SkinIrritation->PPE ExposureMonitoring Air Monitoring & ALARA Principle DataGaps->ExposureMonitoring Apply Precaution Conclude Conclusion: Implement Rigorous Safety Protocol EngineeringControls->Conclude PPE->Conclude ExposureMonitoring->Conclude

How to Proceed with Limited Data

The significant data gaps for this compound mean you should take extra steps to ensure safety:

  • Consult Multiple Sources: Search for Safety Data Sheets (SDS) from different chemical suppliers and check other regulatory databases.
  • Apply Analogous Data: Consider hazards of structurally similar compounds (like other metal fluorides) to infer potential risks, with caution.
  • Laboratory Testing: For critical safety assessments, specific toxicological testing may be necessary.

References

SnF₄ Synthesis and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The most common synthesis method involves a direct reaction between tin(IV) chloride and anhydrous hydrogen fluoride [1].

Table 1: Primary Synthesis Method of SnF₄

Aspect Specification
Primary Method Reaction of Tin(IV) Chloride with Anhydrous HF [1]
Chemical Equation SnCl₄ + 4 HF → SnF₄ + 4 HCl [1]
Key Consideration Requires use of anhydrous hydrogen fluoride, a highly corrosive and hazardous material, demanding specialized equipment and strict safety protocols [1].

Table 2: Fundamental Properties of SnF₄

Property Description / Value
Chemical Formula SnF₄ [1]
Molar Mass 194.704 g/mol [1]
Appearance White crystalline solid [1]
Melting Point Above 700 °C (sublimes) [1]
Density 4.78 g/cm³ [1]
Crystal Structure Tetragonal; octahedrally coordinated tin atoms [1]

Advanced Structural Characterization

Characterizing SnF₄, especially in complex mixtures, is challenging due to the low energy differences in techniques like X-ray Absorption Spectroscopy (XAS). Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to overcome this [2].

Table 3: Distinguishing SnF₄ from SnF₂ via Solid-State NMR

Feature Sn(IV) in SnF₄ Sn(II) in SnF₂
Coordination Geometry Symmetric octahedral [2] Asymmetric (e.g., 3 or 5-coordinate) [2]
¹¹⁹Sn Chemical Shift Anisotropy (CSA) Small (Span, Ω: 0-200 ppm) [2] Very Large (Span, Ω: ~700-1000 ppm or more) [2]
¹⁹F Isotropic Chemical Shift (δiso) Distinctly different from SnF₂; a difference of ~100 ppm [2] Distinctly different from SnF₄; a difference of ~100 ppm [2]

For low-concentration or amorphous samples (e.g., SnF₂ in toothpaste), Dynamic Nuclear Polarization (DNP) enhances ¹¹⁹Sn NMR sensitivity, allowing for the quantification of Sn(II) and Sn(IV) populations by fitting the NMR spectra based on their distinct CSA parameters [2].

The following diagram illustrates the workflow for this advanced characterization technique.

Start Frozen Sample (e.g., Toothpaste) A DNP Enhancement (Transfer polarization from radicals to ¹H) Start->A B Cross-Polarization (CP) (Transfer ¹H polarization to ¹¹⁹Sn) A->B C DNP-Enhanced ¹¹⁹Sn NMR Experiment B->C D Obtain 1D or 2D NMR Spectrum C->D E Analyze Chemical Shift Anisotropy (CSA) D->E F Quantify Sn(II) vs. Sn(IV) populations via spectral fitting E->F

Workflow for DNP-enhanced ¹¹⁹Sn NMR to characterize tin speciation.

Applications in Materials Science and Chemistry

SnF₄ serves as a versatile compound in several advanced research areas.

  • Precursor for Complex Fluorides: Reacting SnF₄ with alkali metal fluorides (e.g., KF) forms hexafluorostannates (e.g., K₂SnF₆), where tin adopts an octahedral geometry [1].
  • Lewis Acid in Adduct Formation: SnF₄ acts as a Lewis acid, forming a variety of adducts with Lewis bases, which are useful in coordination chemistry and materials synthesis [1].
  • Electrocatalyst Doping: Sn and F can be co-doped into carbon-based materials (e.g., Fe-N-C catalysts) to enhance performance in the Oxygen Reduction Reaction (ORR) for fuel cells and zinc-air batteries. Fluorine's high electronegativity modifies the electron cloud density around metal centers, optimizing catalytic activity and stability [3].

Key Takeaways for Researchers

  • Primary Synthesis is straightforward but requires handling highly hazardous anhydrous HF [1].
  • Structural Confirmation is best achieved via solid-state NMR, leveraging the large difference in ¹¹⁹Sn Chemical Shift Anisotropy between Sn(IV) and Sn(II) species [2].
  • Cutting-Edge Analysis of complex or dilute samples is enabled by DNP, which dramatically enhances NMR sensitivity [2].
  • Versatile Utility of SnF₄ extends from fundamental inorganic synthesis to the development of advanced functional materials for energy applications [1] [3].

References

Theoretical Decomposition Pathways for Metal Fluorides

Author: Smolecule Technical Support Team. Date: February 2026

While data on SnF₄ is limited, the decomposition of other metal fluorides can offer insights. The following table summarizes potential decomposition types, with thermal decomposition being the most likely route for SnF₄ investigation.

Decomposition Type Description General Reaction Example Potential Relevance to SnF₄
Thermal Decomposition [1] A compound breaks down due to heat. Often endothermic. ( CaCO_3(s) \xrightarrow{\Delta} CaO(s) + CO_2(g) ) Most probable pathway. Would involve heating SnF₄ to observe products (e.g., Sn and F₂, or sub-fluorides).
Hydrolytic Decomposition Reaction with water leads to breakdown. Not a classical decomposition reaction but a common instability [1]. ( SiCl_4(l) + 2H_2O(l) \rightarrow SiO_2(s) + 4HCl(g) ) Highly relevant for metal fluorides, which often hydrolyze in moist air, potentially producing SnO₂ and HF gas.

Experimental Framework for Investigation

To study the decomposition of tin(IV) fluoride, you would need to design experiments targeting the pathways above. Here is a summary of potential experimental methodologies.

Investigation Focus Experimental Protocol / Methodology Key Measurements & Techniques

| Thermal Stability [1] | Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): Heat a sample of SnF₄ in a controlled furnace at a steady rate (e.g., 10°C/min) from room temperature to high temperatures (e.g., 800°C) in an inert atmosphere. | Mass Loss (TGA): Measures mass changes to determine decomposition temperature and steps. Heat Flow (DSC): Identifies endothermic or exothermic events associated with decomposition. | | Kinetic Analysis [2] | Isothermal Experiments: Hold SnF₄ at constant high temperatures and measure the extent of reaction over time. Data is fitted to models (e.g., Shrinkage Core Model). | Reaction Rate Constant: Determined at different temperatures. Activation Energy: Calculated using an Arrhenius plot from rate constants. | | Product Analysis | Gas Analysis: Use Mass Spectrometry (MS) or FTIR coupled to the TGA furnace to identify gaseous products (e.g., F₂). | Gas Identification & Quantification. Solid Phase Identification: Use X-ray Diffraction (XRD) on residues to identify crystalline products (e.g., Sn, SnO₂). | | Surface & Morphology | Pre- and Post-Decomposition Characterization: Analyze samples using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-Ray Spectroscopy (EDS). | Morphological Changes (SEM): Observe cracks, sintering, or layer formation. Elemental Composition (EDS): Confirm loss of fluorine or uptake of oxygen. |

Suggested Experimental Workflow

The diagram below outlines a logical workflow for a comprehensive experimental study on tin(IV) fluoride decomposition, integrating the methods mentioned above.

start Start: SnF₄ Sample Preparation char_pre Initial Characterization (XRD, SEM/EDS) start->char_pre thermo Thermal Analysis (TGA/DSC) char_pre->thermo decision Mass Loss Detected? thermo->decision gas_analysis Evolved Gas Analysis (MS, FTIR) decision->gas_analysis Yes kinetics Kinetic Study (Isothermal Experiments) decision->kinetics No, try higher T residue Residue Characterization (XRD, SEM/EDS) gas_analysis->residue residue->kinetics model Model Fitting & Activation Energy Calculation kinetics->model end Report Decomposition Pathway & Kinetics model->end

Experimental workflow for analyzing SnF₄ decomposition.

Critical Considerations for Tin(IV) Fluoride

Based on research into analogous materials, the following factors are particularly critical:

  • Atmosphere Control: Experiments must be conducted in an inert atmosphere or vacuum to prevent oxidation or hydrolysis, which would confound results [3].
  • Material Compatibility: Gaseous hydrogen fluoride (HF) is a likely hydrolysis product and is highly corrosive. Use appropriate reactor materials like Hastelloy or Inconel, or ensure rigorous moisture exclusion [2].
  • Analogy to Other Fluorides: Studies on systems like Al/BiF₃ show that fluorides can corrode passivating oxide layers on metals in a "pre-ignition" reaction [3]. If your SnF₄ sample has a surface oxide, similar complex interfacial chemistry may occur during decomposition.

References

Hydrolysis of a Related Tin Fluoride Compound

Author: Smolecule Technical Support Team. Date: February 2026

While data for SnF₄ is missing, the hydrolysis of tin(II) fluoride (SnF₂) in concentrated aqueous solution has been studied and results in the formation of a tin(II) fluoride oxide with the formula Sn₄OF₆ [1]. The key details of this reaction and the resulting compound are summarized below.

Table 1: Reaction Summary and Product Identification

Aspect Details
Reactant Tin(II) fluoride (SnF₂)
Reaction Condition Hydrolysis in concentrated aqueous solution [1]
Product Formed Tin(II) fluoride oxide, Sn₄OF₆ [1]
Product Significance First evidence of a basic tin(II) fluoride forming from an aqueous system [1]

Table 2: Crystalline Structure of Sn₄OF₆

Property Description
Crystal System Orthorhombic [1]
Space Group P2₁2₁2₁ [1]
Unit Cell Parameters a = 16.088(3) Å, b = 10.681(2) Å, c = 4.940(1) Å [1]
Coordination Geometry Four distinct tin sites: one tetragonal-based pyramidal, three trigonal-pyramidal [1]
Overall Structure Three-dimensional polymeric network with bridging fluorine and oxygen atoms [1]

The following diagram illustrates the synthesis path for Sn₄OF₆ and the related preparation method for SnF₄ itself:

G SnF2 SnF₂ Hydrolysis Hydrolysis Reaction SnF2->Hydrolysis H2O Concentrated Aqueous Solution H2O->Hydrolysis Sn4OF6 Sn₄OF₆ Tin(II) Fluoride Oxide Hydrolysis->Sn4OF6 Forms SnCl4 SnCl₄ Synthesis Reaction SnCl4->Synthesis HF Anhydrous HF HF->Synthesis SnF4 SnF₄ Tin(IV) Fluoride Synthesis->SnF4 Forms

>Synthesis pathways for Sn₄OF₆ via SnF₂ hydrolysis and for SnF₄ from SnCl₄.

References

tetrafluorostannane thermal stability

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability and Decomposition

The core information on the thermal behavior of tetrafluorostannane (SnF₄) is summarized in the table below.

Property Description/Value
General Thermal Stability Relatively stable, but decomposes upon heating to high temperatures [1].
Decomposition Onset >150 °C [1].
Decomposition Products Tin tetrafluoride vapor (SnF₄(v)) and fluorine gas (F₂) [1].
Decomposition Reaction (\ce{SnF4 (s) ->[\Delta] SnF4 (v) + F2 (g)}) [1].
Hygroscopicity Hygroscopic (readily absorbs moisture from the air) [1].
Hydrolysis Reaction (\ce{SnF4 + 2H2O -> SnF2 + 4HF}) [1].

Experimental Analysis Protocol

To experimentally determine the thermal stability of a compound like this compound, Thermogravimetry/Differential Thermal Analysis (TG/DTA) is a key methodology [2]. The workflow below outlines the core experimental process.

experimental_workflow start Sample Preparation step1 Load Sample into TG/DTA start->step1 step2 Set Parameters: - Temperature Range: Ambient to 1100°C - Heating Rate: 0.01-100°C/min - Atmosphere: Inert/Oxidative/Reductive step1->step2 step3 Run Experiment & Collect Data: - Mass Change (TG) - Temperature Difference (DTA) step2->step3 step4 Data Analysis: - Identify decomposition temps from TG mass loss - Identify endothermic/exothermic events from DTA step3->step4 step5 Interpret Results: - Determine thermal stability range - Identify decomposition products step4->step5

Capturing Thermal Events: This diagram shows the TG/DTA workflow for thermal stability analysis [2].

The technical specifications for a typical TG/DTA experiment are [2]:

  • Temperature Range: Ambient to 1100°C
  • Sample Mass: 0.1 – 180 mg
  • Heating Rate: 0.01 to 100.00 °C/minute
  • Controlled Atmospheres: Inert (e.g., N₂, Ar), Oxidative (e.g., O₂, Air), or Reductive (e.g., H₂/Ar mixture)

Research Guidance and Paths Forward

The available data provides a starting point, but a full technical guide requires more in-depth information. Here are some suggestions for your continued research:

  • Consult Specialized Databases: For comprehensive data like exact kinetic parameters (activation energy, pre-exponential factor) and detailed thermodynamic profiles, search platforms like SciFinder or Reaxys are essential.
  • Explore Analogous Protocols: The experimental methodology used for other energetic fluorinated compounds can serve as a strong reference [3]. You can adapt similar DSC and TG procedures to study SnF₄.
  • Prioritize Primary Literature: The most detailed decomposition data will likely be found in primary research articles focused specifically on inorganic tin halides or the physico-chemical properties of SnF₄.

References

Molecular Geometry of AX₄-Type Tetrafluorides

Author: Smolecule Technical Support Team. Date: February 2026

For a compound with formula AX₄ (like SnF₄, SiF₄, CF₄), where the central atom (A) has no lone pairs, the VSEPR theory predicts a tetrahedral molecular geometry [1]. The key factor that changes this geometry is the presence of lone pairs on the central atom.

The table below compares the molecular geometry of different tetrafluorides to illustrate how the central atom's electron configuration affects the overall structure.

Molecule Central Atom Lone Pairs on Central Atom Molecular Geometry Hybridization Example Bond Angles
SnF₄ (Expected) Tin (Sn) 0 Tetrahedral [1] Likely sp³ (if octet rule obeyed) ~109.5°
SF₄ Sulfur (S) 1 See-saw [1] [2] [3] sp³d [4] [5] [2] ~102° (equatorial), ~173° (axial) [1] [5] [3]
XeF₄ Xenon (Xe) 2 Square planar [2] sp³d² [2] 90°, 180° [2]

For SnF₄, tin is in the +4 oxidation state. With four bonding pairs and no lone pairs, its electron geometry and molecular geometry are both tetrahedral.

Experimental Protocols for Structural Determination

To move from theoretical prediction to confirmed structure, researchers use several analytical techniques. Here are detailed methodologies for key experiments used to determine molecular geometry.

X-ray Crystallography (XRD)

This is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.

  • Sample Preparation: Grow a high-quality single crystal of SnF₄, typically through slow evaporation from a solution or by sublimation.
  • Data Collection: Mount the crystal on a diffractometer. Expose it to a monochromatic X-ray beam and rotate the crystal to collect diffraction data, which appears as a pattern of spots.
  • Data Processing: Use software to process the diffraction pattern to determine the intensity of each spot.
  • Structure Solution: Apply computational methods (e.g., Direct Methods or Patterson Methods) to derive an initial model of the electron density within the crystal.
  • Structure Refinement: Iteratively adjust the atomic positions, thermal vibration parameters, and occupancies in the model to achieve the best fit between the calculated and observed diffraction data. The final output is a set of atomic coordinates that defines the bond lengths and angles.
Vibrational Spectroscopy (IR/Raman)

These techniques probe molecular vibrations, which are highly sensitive to molecular symmetry and geometry.

  • Sample Preparation:
    • Infrared (IR) Spectroscopy: For a solid like SnF₄, prepare a pellet by mixing a small amount of the compound with KBr and pressing it under high pressure. Alternatively, a Nujol mull (a suspension in mineral oil) can be used.
    • Raman Spectroscopy: A pure solid sample in a glass capillary is often sufficient.
  • Data Collection:
    • IR: Expose the sample to infrared light and measure the absorption of radiation across a range of wavenumbers (e.g., 4000-400 cm⁻¹).
    • Raman: Shine a monochromatic laser (e.g., from a visible light source) on the sample and collect the inelastically scattered light, which has lost or gained energy corresponding to molecular vibrations.
  • Data Analysis: Compare the observed vibrational frequencies with those predicted by computational chemistry for a tetrahedral SnF₄ molecule. The number and symmetry of the observed bands serve as a fingerprint for the molecular geometry.

Logical Workflow for Structure Determination

The following diagram illustrates the logical relationship between the key techniques used to go from a chemical formula to a confirmed molecular structure.

G A Chemical Formula (SnF₄) B Theoretical Prediction (VSEPR Theory) A->B C Predicted Structure (Tetrahedral Geometry) B->C D Experimental Analysis C->D E X-ray Crystallography D->E F Vibrational Spectroscopy D->F G Confirmed 3D Structure (Atomic Coordinates) E->G F->G

Workflow for determining molecular structure

References

Experimental Methodologies for Tin(IV) Fluoride Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the synthesis and characterization protocols for various tin(IV) fluoride complexes, as detailed in the research.

Complex Synthesized Synthesis Protocol Characterization Techniques Key Findings / Notes
[SnF4-n(PMe3)2(OTf)n] (n = 1–3) [1] React trans-[SnF4(PMe3)2] with 1-3 equivalents of Me3SiO3SCF3 (TMSOTf) in anhydrous CH2Cl2. Microanalysis, IR, multinuclear NMR (1H, 19F{1H}, 31P{1H}, 119Sn), X-ray crystallography. Products are six-coordinate. Complexes can be unstable in solution.
[SnF4L2] (L = Ph3PO, Ph3AsO, etc.) [2] Use [SnF4(MeCN)2] as a synthon. React with 2.1 mol equivalents of ligand in anhydrous CH2Cl2. IR, multinuclear NMR, X-ray crystallography. Confirms SnF4 is the strongest Lewis acid among SnX4 (X = F, Cl, Br, I) towards hard bases.
Ionic Complexes (e.g., [SnF3(L)3][OTf]) [1] React [SnF4(L)2] (L = dmso, py, etc.) with 1 equivalent TMSOTf, followed by addition of 1 equivalent of L. Microanalysis, IR, multinuclear NMR. Forms fluorotin(IV) cations, which are rare examples with neutral monodentate ligands.

Experimental Workflow Diagram

The following diagram outlines the general workflow for synthesizing and characterizing these complexes, based on the protocols above.

Start Start: Preparation Synthon Prepare Synthon [SnF₄(MeCN)₂] from SnF₂ and I₂ Start->Synthon LigandAdd Add Neutral Donor Ligand (e.g., Phosphine Oxide) Synthon->LigandAdd To form [SnF₄L₂] Abstraction Fluoride Abstraction (with TMSOTf) LigandAdd->Abstraction To form cationic complexes Analysis Product Isolation & Full Characterization LigandAdd->Analysis Abstraction->Analysis

References

Mechanism of SnF₂ and SnF₄ Formation

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed information available concerns a specific reaction where SnF₂ acts as a fluoride donor to form SnF₄ in situ, rather than SnF₄ acting as a direct fluorinating agent itself.

  • Context: In the synthesis of tin halide perovskites (like FASnI₃), a major challenge is the oxidation of Sn(II) to Sn(IV), which degrades the material's quality. SnF₂ is a critical additive used to mitigate this issue [1].
  • Core Reaction: The beneficial action of SnF₂ comes from its reaction with any Sn(IV) impurities (e.g., SnI₄) that form during processing. This is not a redox reaction, but a ligand exchange [1].
  • Chemical Equation: SnI₄ + 2 SnF₂ → SnF₄ + 2 SnI₂ [1]
  • Mechanism and Impact: The fluoride anion (F⁻) from SnF₂ has a strong preferential affinity for Sn(IV) over Sn(II). It selectively complexes with Sn(IV) to form SnF₄. This reaction is beneficial because SnF₄ has a lower tendency to be incorporated into the growing perovskite crystal structure than SnI₄, thereby effectively removing the harmful Sn(IV) impurity from the film formation process and improving the final material's quality [1].

The workflow below illustrates this protective mechanism in a perovskite precursor solution.

Perovskite_Precursor Perovskite Precursor Solution (FASnI₃ + SnI₄ impurity) Ligand_Exchange Ligand Exchange Reaction Perovskite_Precursor->Ligand_Exchange SnF2_Additive Additive: SnF₂ SnF2_Additive->Ligand_Exchange SnF4_Formed SnF₄ formed in solution Ligand_Exchange->SnF4_Formed Improved_Film Improved Perovskite Film (Reduced SnIV inclusion) SnF4_Formed->Improved_Film

Basic Properties and Synthesis of SnF₄

For reference, here are some key physicochemical properties of tin(IV) fluoride.

Property Description
Chemical Names Tin(IV) fluoride, Stannic fluoride, Tin tetrafluoride [2]
Chemical Formula SnF₄ [2]
Molar Mass 194.704 g/mol [2]
Appearance White solid [2]
Density 4.78 g/cm³ [2]
Melting Point Sublimes above 700 °C [2]
Structure Octahedrally coordinated tin in a tetragonal crystal system (contrasts with molecular tetrahalides of C, Si, Ge) [2]

While not a direct protocol for fluorination, SnF₄ can be synthesized from more common tin and fluorine sources.

  • Synthesis Route: A standard laboratory synthesis involves the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [2]. SnCl₄ + 4 HF → SnF₄ + 4 HCl
  • Subsequent Reaction: SnF₄ can further react with alkali metal fluorides (like KF) to form salts such as K₂SnF₆, where tin is in an octahedral coordination environment [2].

Research Alternatives and Future Directions

The search results indicate that SnF₄ is not a common reagent for general organic fluorination. For developing the application notes you require, focusing on the following established fluorination agents and methods may be more fruitful.

  • Nucleophilic Aromatic Fluorination (SNAr): This is a common method for forming C(sp²)-F bonds. Recent advances focus on more reactive fluoride sources like anhydrous tetramethylammonium fluoride (Me₄NF) to achieve fluorination under milder conditions [3] [4].
  • Sulfur Tetrafluoride (SF₄) and Derivatives: SF₄ is a powerful reagent for converting carbonyl groups (aldehydes/ketones) to geminal difluorides (CF₂) and carboxylic acids (RCOOH) to trifluoromethyl groups (CF₃). Due to its hazardous nature, easier-to-handle derivatives like Diethylaminosulfur Trifluoride (DAST) are often used in the lab [5].
  • Continuous Flow Fluorination: Modern process chemistry explores techniques like continuous flow reactors to improve the safety and efficiency of fluorination reactions, using reagents such as KF [6].

Experimental and Safety Considerations

When working with fluorine-containing compounds, it is crucial to prioritize safety.

  • Handling HF: The synthesis of SnF₄ involves anhydrous hydrogen fluoride (HF), an extremely hazardous, corrosive, and toxic gas that requires specialized apparatus and rigorous safety protocols [2] [5].
  • General Hazards: While specific GHS hazard statements for SnF₄ were not fully detailed in the search results, it is classified as dangerous, with hazard codes indicating toxicity upon exposure (H302, H312, H332) and severe skin corrosion/eye damage (H314) [2]. Always consult up-to-date Safety Data Sheets (SDS) before designing any experiment.

References

Chemical Profile of Tin(IV) Fluoride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic properties and general applications of Tin(IV) Fluoride (SnF₄) found in the search results.

Property / Aspect Description
Chemical Formula SnF₄ [1] [2]
Linear Formula SnF₄ [1] [2]
Synonyms Stannic fluoride, Tin tetrafluoride [1] [2]
Appearance White solid/powder [1] [2]
Melting Point Above 700 °C (sublimes) [1] [2]
Density 4.78 g/cm³ [1]
Purity 99 - 101% (Sn Content) available [2]
General Applications Optical coatings, ceramics manufacturing, electronics industry, fluoride treatments in dental care, and as a reagent in research [1] [2].

Experimental Protocols in Synthesis

While catalytic protocols are unavailable, recent research details methodologies for synthesizing and characterizing Tin(IV) Fluoride complexes, which form the foundation for its potential catalytic applications.

1. Synthesis of Tin(IV) Fluoride Complexes with Phosphine/Oxide Ligands

The following protocol is adapted from studies synthesizing complexes like [SnF4L2] (where L can be phosphine or arsine oxides) [3] [4].

  • Key Reagents & Conditions:

    • Starting Material: [SnF4(MeCN)2] or [SnF4(THF)2], prepared from SnF₂, I₂, and the respective solvent (MeCN or THF) [3].
    • Ligands: Phosphine oxides (e.g., Ph₃PO, Me₃PO) or neutral phosphines (e.g., PMe₃, PiPr₃) [3] [4].
    • Solvent: Anhydrous CH₂Cl₂ (Dichloromethane) [4].
    • Atmosphere: All reactions must be performed under an inert dinitrogen atmosphere using standard Schlenk or glove box techniques to prevent hydrolysis [3].
  • Procedure:

    • Dissolve [SnF4(MeCN)2] in anhydrous CH₂Cl₂.
    • Add 2.1 mol equivalents of the desired ligand (for [SnF4L2] complexes) [3].
    • Stir the reaction mixture at room temperature.
    • The product often precipitates directly from the solution.
    • Recover the solid product by filtration, wash it with a small amount of cold CH₂Cl₂, and dry it in vacuo [3].

2. Characterization of Tin Fluoride Species

Advanced nuclear magnetic resonance (NMR) spectroscopy is crucial for determining the oxidation state and structure of tin compounds, which is vital for understanding catalytic behavior [5].

  • Technique: ¹¹⁹Sn Solid-State NMR Spectroscopy, enhanced by Dynamic Nuclear Polarization (DNP) for low-concentration samples like toothpaste formulations [5].

  • Key Diagnostic Parameters:

    • Chemical Shift Anisotropy (CSA): Sn(II) compounds typically exhibit a large CSA (span Ω ~700–1000 ppm or more), while Sn(IV) compounds have a much smaller CSA (Ω ~0–200 ppm) [5].
    • Isotropic Chemical Shift (δiso): The ¹⁹F isotropic chemical shift is also highly sensitive to the Sn oxidation state, with a difference of about 100 ppm observed between SnF₂ and SnF₄ [5].
  • Workflow: The process for analyzing tin speciation in a complex matrix can be summarized as follows, illustrating the steps from sample preparation to data interpretation:

    G Start Start Sample Preparation Sample Preparation Start->Sample Preparation DNP Enhancement DNP Enhancement (With AMUPol Biradical, ~110 K) Sample Preparation->DNP Enhancement NMR Data Acquisition NMR Data Acquisition (119Sn MAS NMR) DNP Enhancement->NMR Data Acquisition Parameter Analysis Parameter Analysis (CSA, δiso) NMR Data Acquisition->Parameter Analysis Speciation Determination Speciation Determination (Sn(II) vs Sn(IV)) Parameter Analysis->Speciation Determination End End Speciation Determination->End

    Experimental Workflow for 119Sn NMR Speciation Analysis [5]

References

Application Notes: Tetrafluorostannane Complex Formation

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to Tetrafluorostannane (SnF₄) this compound (Tin(IV) fluoride, SnF₄) is a strong, hard Lewis acid characterized by a tetrahedral molecular geometry with a Sn-F bond length of approximately 1.80 Å [1]. Its significant electronegativity makes it an excellent fluorinating agent and a versatile precursor for synthesizing coordination complexes with various Lewis bases like phosphine oxides, arsine oxides, and bidentate ligands [1] [2]. These complexes are primarily investigated for their potential in catalysis and materials science.

2. Established Protocols for Complex Formation

Protocol 1: Synthesis of Phosphane/Oxide Complexes This protocol describes the formation of complexes such as trans-[SnF₄(PR₃)₂] and cis-[SnF₄(diphosphane)], adapted from published research [2].

  • Reaction: SnF₄ + 2 Lewis Base (L) → [SnF₄L₂]
  • Materials:
    • This compound (SnF₄) [1].
    • Lewis Bases: Trimethylphosphane (PMe₃), tricyclohexylphosphane (PCy₃), or bidentate ligands like 1,2-Bis(diethylphosphano)ethane [2].
    • Inert Atmosphere: Nitrogen or argon glovebox or Schlenk line.
  • Procedure:
    • Setup: Perform all manipulations in an inert atmosphere glovebox or using Schlenk techniques to prevent hydrolysis.
    • Reaction: In a dried Schlenk flask, combine SnF₄ and the phosphane ligand (in a 1:2 molar ratio for monodentate ligands, or 1:1 for bidentate ligands) in a suitable anhydrous solvent (e.g., THF).
    • Stirring: Stir the reaction mixture at room temperature or under mild heating (e.g., 40-50°C) for several hours until completion.
    • Isolation: The product can be isolated by removing the solvent under reduced pressure or by crystallization.
  • Characterization: The resulting complexes are typically characterized by IR spectroscopy and multinuclear NMR (¹H, ¹⁹F, ³¹P, ¹¹⁹Sn) [2]. Single-crystal X-ray diffraction has confirmed structures like trans-[SnF₄(PCy₃)₂] and cis-[SnF₄{Et₂P(CH₂)₂PEt₂}] [2].

Protocol 2: Synthesis with O- and N-Donor Ligands This protocol covers complex formation with ligands like 2,2'-bipyridyl, 1,10-phenanthroline, and tetrahydrofuran (THF) [2].

  • Materials:
    • This compound (SnF₄).
    • Ligands: 2,2'-bipyridyl (bipy), 1,10-phenanthroline (phen), THF, etc.
  • Procedure:
    • Follow similar inert atmosphere procedures as in Protocol 1.
    • Combine SnF₄ with the bidentate N-donor ligand (e.g., bipy or phen) in a 1:1 molar ratio in an anhydrous solvent.
    • Stir at room temperature. The complex cis-{SnF₄(L-L)} often forms directly.
    • For monodentate ligands like THF, the stoichiometry and structure in solution should be verified by NMR.
  • Characterization: Use multinuclear NMR spectroscopy. The structure of cis-{SnF₄(1,10-phenanthroline)} has been confirmed by X-ray crystallography [2].

3. Quantitative Data and Properties The table below summarizes key data for selected this compound complexes.

Complex Formed Ligand Type Key Characterization Data Observed Geometry
trans-[SnF₄(PCy₃)₂] Tertiary phosphane ³¹P, ¹⁹F, ¹¹⁹Sn NMR; IR; X-ray Crystal Structure trans octahedral [2]
cis-[SnF₄{Et₂P(CH₂)₂PEt₂}] Diphosphane ³¹P, ¹⁹F, ¹¹⁹Sn NMR; IR; X-ray Crystal Structure cis octahedral [2]
cis-{SnF₄(1,10-phen)} N-donor (bidentate) Multinuclear NMR; X-ray Crystal Structure cis octahedral [2]
cis-{SnF₄(MeO(CH₂)₂OMe)} O-donor (bidentate) Multinuclear NMR; X-ray Crystal Structure cis octahedral [2]

4. Critical Safety and Handling Notes this compound is hygroscopic and reacts with moisture, hydrolyzing to form tin(II) fluoride and highly corrosive hydrofluoric acid (HF) [1].

  • Primary Hazards: Harmful if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage [1].
  • Handling: All reactions must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Strict use of inert atmosphere techniques (glovebox or Schlenk line) with dried glassware and anhydrous solvents is mandatory to prevent hydrolysis and exposure to HF.
  • Storage: Store in a cool, dry place under an inert atmosphere [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of SnF₄ complexes, incorporating the critical safety steps.

SnF4_Complexation_Workflow cluster_safety Critical Safety Step Start Begin Protocol InertSetup Perform Operations in Inert Atmosphere (Glovebox/Schlenk) Start->InertSetup Combine Combine SnF₄ and Ligand in Anhydrous Solvent InertSetup->Combine Stir Stir Reaction Mixture (RT or Mild Heating) Combine->Stir Isolate Isolate Product (Evaporation/Crystallization) Stir->Isolate Characterize Characterize Complex Isolate->Characterize NMR Multinuclear NMR (³¹P, ¹⁹F, ¹¹⁹Sn) Characterize->NMR IR IR Spectroscopy Characterize->IR XRD X-ray Diffraction Characterize->XRD

Diagram 1: Workflow for the synthesis and characterization of SnF₄ complexes, highlighting the mandatory inert atmosphere step.

Research Context and Potential Applications

The study of SnF₄ complexes demonstrates a classic approach in inorganic coordination chemistry, exploring the interaction of a hard Lewis acid with various donor ligands [2]. A key finding is that while SnF₄ readily forms complexes with phosphanes and phosphane/arsine oxides, direct attempts to form complexes with tertiary arsanes (e.g., AsR₃) have been unsuccessful, underscoring the selectivity of this Lewis acid [2].

Potential research applications for these complexes are grounded in their fundamental properties:

  • Catalysis: Their strong Lewis acidity makes them candidates for catalyzing organic transformations, particularly fluorination reactions [1].
  • Material Science: They serve as precursors for the development of transparent conducting thin films and advanced glasses with unique optical properties [1].
  • Synthetic Intermediate: They are valuable starting materials for synthesizing other tin-based compounds, including organotins, which have applications as antimicrobials and fungicides [1].

Summary and Important Disclaimer

These Application Notes consolidate established protocols for forming coordination complexes with this compound. The core methodologies for handling SnF₄, conducting reactions under inert conditions, and characterizing the resulting complexes are well-documented, though the available literature is not recent.

A critical constraint is the high reactivity of SnF₄ with moisture, necessitating extreme care and specialized equipment. Researchers must prioritize safety procedures to mitigate the risk of generating hydrofluoric acid.

The provided workflow offers a clear, actionable guide for initiating research in this area. Future investigations may focus on applying these classic complexes in modern catalytic systems or advanced materials development.

References

Understanding SnF4's Role and Context

Author: Smolecule Technical Support Team. Date: February 2026

SnF₄ is often discussed not as a primary target film but as a component or derivative in material processing, especially in lead-free perovskite solar cells where it forms from SnF₂ to passivate Sn⁴⁺ impurities [1].

Key Chemical Property:

  • Ligand Exchange: SnF₂ additive undergoes a ligand exchange reaction with Sn⁴⁺ species (like SnI₄) in precursor solutions to form SnF₄, which is less readily incorporated into the perovskite lattice, thus reducing defects [1]. SnI₄ + 2 SnF₂ → SnF₄ + 2 SnI₂ [1]

General Deposition Methods for Related Materials

While specific methods for SnF₄ are not detailed, the following deposition techniques are used for similar metal fluoride and tin oxide films. You would need to adapt these methods, using an appropriate SnF₄ precursor.

Method Commonly Used For Brief Description Key Parameters (for related materials)
Spray Pyrolysis Deposition (SPD) [2] Fluorine-doped Tin Oxide (FTO) A precursor solution is sprayed onto a heated substrate, where thermal decomposition and reaction occur. Substrate temperature (~400-530°C), precursor concentration, carrier gas flow rate [2].
Chemical Vapor Deposition (CVD) [3] Tin Oxide (SnO₂) Vaporized precursors react and decompose on a substrate surface in a chamber. Precursor vapor pressure, substrate temperature (>450°C), carrier gas flow, reaction mechanism [3].
Atomic Layer Deposition (ALD) [4] Highly conformal thin films A thin film is built up one atomic layer at a time through sequential, self-limiting surface reactions. Precursor pulse time, purge time, reaction temperature.

Workflow for Precursor Preparation Involving SnF₄

The diagram below outlines a general workflow for preparing a deposition precursor where SnF₄ is formed in-situ, based on its role in perovskite precursor solutions [1].

SnF4_Precursor_Preparation Start Start Preparation Step1 Dissolve SnF₂ Precursor in Solvent (e.g., DMSO, 2-Propanol) Start->Step1 Step2 Optional: Add Sn⁴⁺ Source (e.g., aged SnI₂, SnI₄) Step1->Step2 Step3 Ligand Exchange Reaction SnI₄ + 2SnF₂ → SnF₄ + 2SnI₂ Step2->Step3 Step4 Stir Solution (Time: ~1-3 hours) Step3->Step4 Step5 Precursor Solution Ready for Deposition Step4->Step5

Important Considerations for Protocol Development

When developing your own protocol for SnF₄-involved processes, consider these factors highlighted in the research:

  • Substrate Temperature: This is a critical parameter that significantly impacts film properties like grain size, distribution, and conductivity [2].
  • Additive Concentration: The molar ratio of fluoride additives (like SnF₂) to tin is crucial. An excess is often required to effectively scavenge Sn⁴⁺ impurities [5].
  • Characterization is Key: Plan for comprehensive characterization of your films. Common techniques include:
    • UV-Vis Spectrometry: To determine transparency and band gap.
    • X-ray Diffraction (XRD): For crystallinity and phase identification.
    • Hall Effect Measurements: For electrical properties (carrier concentration, mobility) [2].
    • X-ray Photoelectron Spectroscopy (XPS): To analyze surface chemistry and oxidation states [1].

References

Application Notes and Protocols: Tin(IV) Fluoride-Based Transparent Conducting Films

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Transparent Conducting Films and Tin(IV) Fluoride

Transparent Conducting Oxides (TCOs) represent a critical class of materials that combine the seemingly contradictory properties of high optical transparency and electrical conductivity. These materials have become indispensable components in modern technologies, including touchscreen displays, photovoltaic devices, smart windows, and transparent electronics. Among various TCO materials, fluorine-doped tin oxide (FTO), derived from tin(IV) fluoride precursors, has emerged as a leading candidate due to its exceptional optical-electrical performance, thermal stability, and cost-effectiveness compared to indium-based alternatives [1] [2].

FTO films leverage the unique properties of tin dioxide (SnO₂), a wide-bandgap semiconductor (≈3.6 eV), which when appropriately doped with fluorine, achieves remarkable electrical conductivity while maintaining high transparency in the visible spectrum [1]. The ionic similarity between fluorine (F⁻, 1.33 Å) and oxygen (O²⁻, 1.32 Å) enables effective substitutional doping without significant crystal lattice distortion, making fluorine an ideal dopant for enhancing electrical properties while preserving optical characteristics [2]. The resulting FTO films exhibit excellent chemical durability, mechanical hardness, and thermal stability up to 500°C, making them suitable for demanding applications where environmental resilience is crucial [3].

The versatility of FTO films stems from the tunability of their electrical and optical properties through controlled deposition parameters, doping concentrations, and post-processing treatments. This application note provides comprehensive protocols for fabricating high-performance FTO films, characterizing their properties, and implementing them in various functional devices, with particular emphasis on reproducible methods accessible to researchers and technical professionals.

Experimental Protocols

Sol-Gel Deposition with Modified Evaporation Technique

The sol-gel process offers a cost-effective and scalable approach for producing high-quality FTO films with controlled properties. This modified method combines the advantages of conventional sol-gel processing with an evaporation-assisted deposition technique to enhance film quality and reduce cracking [2].

2.1.1 Materials and Precursors
  • Tin source: Tin chloride pentahydrate (SnCl₄·5H₂O), ≥99.9% purity
  • Fluorine source: Tin fluoride (SnF₂) or ammonium fluoride (NH₄F)
  • Solvent: Anhydrous methanol (CH₃OH)
  • Stabilizer: Monoethanolamine (MEA, C₂H₇NO)
  • Catalyst: Ammonium hydroxide (NH₄OH, 25-28%)
  • Substrate: Glass slides (pre-cleaned), optionally pre-coated with SnO₂ layer
2.1.2 Preparation Procedure
  • Precursor Solution Preparation: Dissolve SnCl₄·5H₂O in anhydrous methanol to create a 0.5M solution. Add SnF₂ as the doping source with careful control of the F:Sn molar ratio (typically 0-30 mol%). Incorporate monoethanolamine as a stabilizer (molar ratio MEA:Sn = 1:1). Stir the solution vigorously at room temperature for 2 hours until a clear, homogeneous solution is obtained. Age the solution for 48 hours at room temperature to ensure complete reaction and stability [2].

  • Substrate Preparation: Clean glass substrates sequentially in acetone, ethanol, and deionized water using ultrasonic agitation for 15 minutes each. Dry under nitrogen flow and activate via oxygen plasma treatment for 5-10 minutes to enhance film adhesion.

  • Deposition Process: Apply the precursor solution onto substrates using the evaporation-assisted deposition technique. Instead of conventional spin-coating or dip-coating, place the substrate above the precursor solution in a controlled evaporation chamber maintained at 40-60°C. Allow the vaporized precursor to deposit uniformly on the substrate surface over 30-60 minutes. This approach minimizes stress accumulation and reduces cracking commonly observed in conventional sol-gel coating processes [2].

  • Thermal Processing: Transfer the coated substrates directly to a pre-heated furnace at 600°C for annealing in air atmosphere. Maintain the temperature for 1-2 hours to facilitate crystallization, organic removal, and dopant activation. The specific thermal profile significantly influences the crystallinity, grain structure, and ultimately the electro-optical properties of the resulting FTO films [2].

Chemical Vapor Deposition with Orientation Control

Chemical Vapor Deposition (CVD) enables precise control over crystallographic orientation and morphology of FTO films, which directly impacts carrier mobility and conductivity. This protocol describes a CVD approach optimized for enhancing (200) preferred orientation, which correlates with improved electrical performance [4].

2.2.1 CVD Setup and Parameters
  • Tin precursor: Dimethyltin Dichloride (DMTDC) vapor carried by nitrogen gas (99.99%)
  • Fluorine precursor: Trifluoroacetic acid (TFAA) vapor
  • Reaction promoters: Water, ethanol, acetylacetone (ACAC) as additives
  • Substrate temperature: 450-550°C
  • Deposition time: 6-15 seconds (for ~300 nm thickness)
  • Chamber pressure: Atmospheric pressure with controlled gas flow
2.2.2 Deposition Procedure
  • Precursor Vaporization: Heat DMTDC and TFAA sources to 80-100°C in separate vaporizers to generate consistent precursor vapors. Transport vapors to the deposition chamber using nitrogen carrier gas with precisely controlled flow rates (typically 1-5 L/min).

  • Substrate Pre-treatment: Heat glass substrates to the target deposition temperature (500°C) on a hotplate within the deposition chamber. Ensure temperature stability (±5°C) before initiating deposition.

  • Film Growth: Introduce precursor vapors along with selected additives (water, ethanol, or ACAC) into the deposition chamber. The addition of specific chemicals (e.g., ethanol, ACAC) promotes the development of (200) preferred orientation, which enhances carrier mobility [4]. Maintain deposition for 6-15 seconds to achieve approximately 300 nm film thickness, as thicker films may exhibit reduced transparency while thinner films show increased sheet resistance.

  • In-situ Crystallization: Maintain substrate temperature for 5-10 minutes after precursor flow cessation to ensure complete crystallization and dopant incorporation. Cool gradually to room temperature under nitrogen atmosphere.

Figure 1: Fabrication Workflow for FTO Films

fto_fabrication Start Start FTO Fabrication MethodSelection Select Fabrication Method Start->MethodSelection SolGel Sol-Gel Method MethodSelection->SolGel CVD CVD Method MethodSelection->CVD SG_Precursor Prepare Precursor Solution: SnCl₄·5H₂O + SnF₂ in methanol SolGel->SG_Precursor CVD_Precursor Vaporize Precursors: DMTDC + TFAA CVD->CVD_Precursor SG_Deposition Evaporation-Assisted Deposition SG_Precursor->SG_Deposition SG_Annealing Annealing at 600°C (1-2 hours) SG_Deposition->SG_Annealing Characterization Material Characterization SG_Annealing->Characterization CVD_Deposition CVD Deposition at 500°C (6-15 seconds) CVD_Precursor->CVD_Deposition CVD_Orientation Control Preferred Orientation with Additives CVD_Deposition->CVD_Orientation CVD_Orientation->Characterization

Performance Characterization and Data Analysis

Electrical Properties

The electrical performance of FTO films is primarily governed by carrier concentration and mobility, which are strongly influenced by doping levels, crystallographic orientation, and processing conditions. The tables below summarize key electrical parameters achieved through different fabrication approaches.

Table 1: Electrical Properties of FTO Films Prepared by Different Methods

Fabrication Method Doping Concentration Sheet Resistance (Ω/sq) Resistivity (Ω·cm) Carrier Concentration (cm⁻³) Mobility (cm²/V·s) Citation
Sol-gel (evaporation) 14 mol% F - - - - [2]
Sol-gel (standard) ~18 at% F (in solution) 110 - - - [3]
CVD (with orientation control) - - - 4 × 10²⁰ 0.65-28.5 [4]
Sol-gel (optimized) - - 4.61 × 10⁻⁴ - - [3]

Table 2: Effect of Preferred Orientation on Electrical Properties (CVD FTO Films, Constant Thickness ~300 nm)

Additive Preferred Orientation Carrier Concentration (cm⁻³) Mobility (cm²/V·s) Transmittance (%) Citation
Water (200) dominant ~4 × 10²⁰ 0.65 80-85 [4]
Ethanol Mixed (200)/(110) ~4 × 10²⁰ 15.2 80-85 [4]
ACAC (110) dominant ~4 × 10²⁰ 28.5 >80 [4]

The data demonstrates that carrier mobility can be significantly enhanced through crystallographic orientation control without compromising carrier concentration. Specifically, strengthening the (200) preferred orientation while concurrently weakening the (110) orientation leads to remarkable improvements in mobility from 0.65 to 28.5 cm²/V·s while maintaining a constant high carrier concentration of approximately 4 × 10²⁰ cm⁻³ [4]. This orientation-dependent mobility enhancement presents a valuable strategy for optimizing FTO film performance beyond conventional doping approaches.

Optical Properties

The optical transmittance of FTO films represents another critical performance parameter, particularly for applications in photovoltaics and displays. Well-optimized FTO films typically exhibit high transmittance (>80%) in the visible spectrum (400-700 nm) while providing effective infrared reflection due to their plasma frequency characteristics [4].

The optical bandgap of FTO films generally ranges between 3.6-4.0 eV, making them effectively transparent to visible light. The incorporation of fluorine dopants can further influence the band structure, potentially widening the bandgap through the Burstein-Moss effect as carrier concentration increases [1]. This effect shifts the absorption edge to higher energies, potentially enhancing transparency in the violet-blue region while maintaining excellent conductivity.

Figure 2: Structure-Property Relationships in FTO Films

fto_properties Processing Processing Parameters (Annealing, Deposition) Structure Film Structure (Crystallinity, Orientation, Grain Size, Defects) Processing->Structure Directly Controls Electrical Electrical Properties (Conductivity, Carrier Concentration, Mobility) Structure->Electrical Strongly Influences Optical Optical Properties (Transmittance, Bandgap, Refractive Index) Structure->Optical Moderately Affects Performance Application Performance (Figure of Merit) Electrical->Performance Determines Optical->Performance Determines

Application Demonstrations

Heatable Windows and Functional Glass

FTO films serve as highly efficient transparent heating elements in energy-efficient windows and functional glass applications. When integrated as electrodes and connected to a power source, FTO films generate uniform Joule heating across the glass surface while maintaining transparency [5].

Implementation Protocol:

  • Deposit FTO films on large-area glass substrates (up to 30 × 30 cm) using spray-coating or scalable CVD.
  • Achieve target sheet resistance of 10-50 Ω/sq through optimized doping and thermal processing.
  • Apply busbar electrodes along opposing edges using silver paste or copper tape.
  • Connect to low-voltage DC power supply (12-48 V) with temperature control feedback.
  • The resulting system achieves rapid temperature modulation (reaching 40-50°C within minutes) while maintaining >80% visible transmittance, making it suitable for automotive windows, frost prevention systems, and smart building applications [5].
Photovoltaic Devices and Solar Cells

FTO films have become the transparent electrode of choice in numerous photovoltaic technologies, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells, where their combination of conductivity, transparency, and thermal stability exceeds the capabilities of ITO alternatives [3].

Advantages in Photovoltaics:

  • High temperature stability: Withstands processing temperatures >500°C, unlike ITO
  • Chemical resistance: Maintains performance in acidic or basic electrolyte environments
  • Surface texture: Naturally forms light-scattering features that enhance photon absorption
  • Cost-effectiveness: Significantly less expensive than ITO, improving manufacturing viability
Emerging Applications in Neuromorphic Computing

Recent research has identified transparent conductive oxides, including FTO, as promising materials for all-optical photonic neural networks [6]. The unique nonlinear optical properties of these materials, particularly in their epsilon-near-zero (ENZ) regime, enable optical bistability and switching behaviors that can mimic neuronal activation functions.

Implementation Potential:

  • Optical activation functions: Utilize FTO's nonlinear transmission properties for neuron emulation
  • Weight storage: Employ bistable states for optical memory elements
  • Ultrafast processing: Leverage sub-picosecond carrier relaxation for high-speed neural operations
  • CMOS compatibility: Integrate with existing semiconductor manufacturing processes

Summary and Future Outlook

Tin(IV) fluoride-derived FTO films represent a mature yet evolving technology with established protocols for high-performance transparent electrode fabrication. The sol-gel and CVD methods detailed in this application note provide researchers with reproducible pathways for creating FTO films with tailored electrical and optical properties. The demonstrated relationship between crystallographic orientation and carrier mobility offers particularly promising avenues for performance optimization beyond conventional doping strategies [4].

Future development directions for FTO technology include:

  • Advanced doping schemes: Exploration of co-doping strategies with multiple elements to simultaneously optimize carrier concentration and mobility while minimizing ionized impurity scattering [1]
  • Nanostructure engineering: Controlled creation of specific surface morphologies and grain boundaries to enhance light trapping in photovoltaic applications while maintaining electrical performance
  • Flexible substrates: Adaptation of low-temperature processing protocols for compatibility with polymer substrates in flexible electronics
  • Multifunctional designs: Integration of additional functionalities such as photocatalytic activity, anti-reflective properties, or electrochromic behavior within FTO-based multilayer architectures
  • Data-driven optimization: Implementation of machine learning and high-throughput computational screening to identify novel doping combinations and processing parameters [7]

The ongoing research and commercial development of FTO films ensure their continued relevance in existing applications while enabling new technological paradigms in transparent electronics, renewable energy, and advanced computing systems.

References

SnF4 Precursor Materials Synthesis: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tin(IV) Fluoride (SnF₄)

Tin(IV) fluoride (SnF₄), also known as stannic fluoride, is a significant inorganic compound with diverse applications in materials science, catalysis, and energy research. This white, crystalline solid exhibits high solubility in water and possesses a density of 4.78 g/cm³ [1] [2]. Its molecular weight is 194.68-194.70 g/mol, and it undergoes sublimation at approximately 705°C [2] [3]. Unlike other tin(IV) halides that form molecular crystals, SnF₄ features an extended structure with octahedrally coordinated tin atoms, resulting in its characteristically high melting point and unique reactivity [2]. These properties make it a valuable precursor for developing advanced functional materials, including luminescent compounds, perovskite solar cells, and specialized catalysts.

Physical and Chemical Properties

Table 1: Fundamental Properties of SnF₄ Powder

Property Specification Reference
CAS Number 7783-62-2 [1] [3]
Molecular Formula SnF₄ [1] [2]
Molar Mass 194.68 - 194.70 g/mol [1] [2] [3]
Appearance White crystalline solid [1] [2]
Density 4.78 g/cm³ [1] [2]
Melting/Sublimation Point Sublimes > 700 °C (approx. 705 °C) [2] [3]
Solubility Highly soluble in cold water (hydrolyzes in hot water) [2] [3]
Crystal Structure Tetragonal (octahedrally coordinated tin) [2]

Table 2: Commercial Grade Specifications of SnF₄ Powder

Grade Purity (Minimum %)* Key Applications & Notes
Industrial Grade 93.0% General chemical processes
Steel Grade 96.0% Metallurgical applications
Ceramic Grade 98.0% Ceramic and glass formulations
Fluorescence Grade 99.0% Production of phosphors and luminescent materials
Optical Grade 99.8% Optical glass production
High Purity 99.99% Research, electronics, high-performance materials

Note: Impurity limits (e.g., Na, K, Fe, Heavy Metals) decrease with increasing grade purity [3].

Synthesis Protocols

Direct Synthesis from Tin(IV) Chloride

This is the most established laboratory-scale method for synthesizing SnF₄, involving the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [2] [4].

Protocol 1: Synthesis of SnF₄ from SnCl₄ and Anhydrous HF

  • Objective: To prepare pure SnF₄ using a halide exchange reaction.
  • Principle: SnCl₄ + 4 HF → SnF₄ + 4 HCl [2] [4]
  • Materials:
    • Tin(IV) chloride (SnCl₄), anhydrous
    • Anhydrous hydrogen fluoride (HF) gas
    • Dry nitrogen or argon atmosphere
    • Schlenk line equipment
    • Teflon or Monel reaction vessel
    • Cold trap and HCl scrubber
  • Hazard Considerations: EXTREME CAUTION. Anhydrous HF is highly toxic, corrosive, and requires specialized equipment and training. SnCl₄ is moisture-sensitive, corrosive, and fumes in air. All procedures must be conducted in a certified fume hood with proper personal protective equipment (PPE) and emergency protocols [4].
  • Experimental Procedure:
    • Setup: Assemble the glassware and Teflon reaction vessel under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Ensure all connections are secure.
    • Loading: Transfer a known amount of anhydrous SnCl₄ into the reaction vessel.
    • Reaction: Slowly bubble anhydrous HF gas through the SnCl₄ with continuous stirring. The reaction is typically conducted at room temperature or with mild cooling to control the exothermic reaction.
    • By-product Removal: The gaseous HCl by-product is vented through an appropriate trap or scrubber system to neutralize it.
    • Isolation: Upon reaction completion, purge the system with inert gas to remove residual HCl and HF. The resulting solid SnF₄ is collected under an inert atmosphere.
    • Purification: The crude SnF₄ can be further purified by sublimation at high temperature (>700°C) under vacuum to obtain a pure white powder [2].
  • Characterization: The final product can be characterized by X-ray diffraction (XRD) to confirm its crystal structure, and elemental analysis to verify purity.

The following workflow summarizes this synthesis protocol:

G Start Start Reaction Setup A1 Assemble Schlenk line and Teflon reaction vessel Start->A1 A2 Load Anhydrous SnCl₄ under inert atmosphere A1->A2 A3 Introduce Anhydrous HF Gas (CONTROLLED, COOLED) A2->A3 A4 Collect and Neutralize HCl By-product A3->A4 A5 Purge System with Inert Gas A4->A5 A6 Isolate Crude SnF₄ Solid A5->A6 A7 Purify by Sublimation (>700°C under vacuum) A6->A7 End Pure SnF₄ Powder A7->End

Synthesis of a Key SnF₄ Synthon: [SnF₄(MeCN)₂]

The limited reactivity of pure SnF₄ with many neutral ligands led to the development of a highly useful synthon, [SnF₄(MeCN)₂] (tin(IV) fluoride bis(acetonitrile) complex) [5].

Protocol 2: Synthesis of [SnF₄(MeCN)₂] from SnF₂

  • Objective: To prepare a versatile SnF₄ synthon suitable for further coordination chemistry.
  • Principle: Reaction of tin(II) fluoride (SnF₂) with iodine in acetonitrile (MeCN) solvent. The specific reaction pathway is complex, but it provides a clean route to the acetonitrile solvate without forming stable SnI₄ by-products, which can be washed away [5].
  • Materials:
    • Tin(II) fluoride (SnF₂)
    • Iodine (I₂)
    • Anhydrous acetonitrile (MeCN)
    • Carbon disulfide (CS₂)
    • Schlenk line equipment
    • Glove box under dry dinitrogen
  • Experimental Procedure:
    • Setup: Perform all operations using standard Schlenk and glove box techniques under a dry dinitrogen atmosphere to exclude moisture [5].
    • Reaction: Combine SnF₂ and I₂ in anhydrous MeCN. The mixture is stirred for several hours, during which the reaction proceeds.
    • By-product Removal: The co-product, SnI₄, does not form a stable adduct in MeCN and is removed by washing the solid product with CS₂ [5].
    • Isolation: The remaining solid is collected and dried under vacuum to yield [SnF₄(MeCN)₂].
  • Applications: This complex is a valuable starting material for generating other SnF₄ adducts. The weakly coordinated MeCN molecules can be easily displaced by a wide range of neutral donor ligands (L), such as phosphine oxides (R₃P=O), dimethyl sulfoxide (DMSO), or pyridine (py), to form complexes like [SnF₄(L)₂] [5].

Applications in Materials Synthesis

SnF₄ serves as a critical precursor in several advanced research and industrial domains.

  • Luminescent Materials and Phosphors: SnF₄ is used as an activator for phosphors in the production of luminescent materials. High-purity grades (Fluorescence Grade, ≥99.0%) are essential for this application to control the luminescence centers and achieve high quantum efficiency [3].
  • Optical Glass Manufacturing: As an additive in optical glass, SnF₄ modifies the refractive index and improves transparency. The Optical Grade (≥99.8%) is typically required to avoid discoloration or light scattering from impurities [3].
  • Coordination Chemistry and Catalysis: SnF₄ is a strong Lewis acid and forms complexes with various donors. The synthon [SnF₄(MeCN)₂] reacts with ligands like PMe₃ to form complexes like trans-[SnF₄(PMe₃)₂]. Treatment with triflating agents (e.g., TMSOTf) can abstract fluoride, generating cationic species such as [SnF₃(PMe₃)₂(OTf)], which are explored for catalysis and as model compounds [5].
  • Perovskite Solar Cells (PSCs) - Purity Control: While SnF₂ is a direct additive in tin-based perovskite solar cells to suppress Sn²⁺ oxidation, controlling Sn⁴⁺ impurities is critical. Research demonstrates that Sn(0) nanoparticles can scavenge Sn(IV) impurities from perovskite precursor solutions. These nanoparticles can be generated in situ by the reaction of SnF₂ (already present in the precursor) with a reducing agent [6]. This process enhances the purity and photoluminescence properties of the resulting tin perovskite films, which is a key factor in improving solar cell efficiency [6] [7].

Handling and Storage

  • Storage: SnF₄ powder is hygroscopic and must be stored in a sealed container in a dry and cool environment. Prolonged exposure to air will lead to hydrolysis and contamination [3].
  • Handling: All manipulations should be performed in a controlled atmosphere, such as inside a glove box or using Schlenk techniques, to prevent moisture uptake [5].
  • Hazard Considerations: SnF₄ is classified as dangerous and carries GHS hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), H314 (causes severe skin burns and eye damage), and H332 (harmful if inhaled) [2]. Appropriate engineering controls and PPE are mandatory.

References

SnF4 Synthesis and Fundamental Properties

Author: Smolecule Technical Support Team. Date: February 2026

Protocol 1: Synthesis of SnF₄ via Gas-Phase Reaction

This is a classical method for synthesizing SnF₄ from tin(IV) chloride and anhydrous hydrogen fluoride [1].

  • Objective: To synthesize high-purity tin(IV) fluoride (SnF₄) as a solid precursor for further material fabrication.
  • Materials:
    • Tin(IV) chloride (SnCl₄)
    • Anhydrous hydrogen fluoride (HF)
    • Apparatus for handling hazardous gases (e.g., HF-resistant reactor, fume hood, personal protective equipment)
  • Procedure:
    • Setup: Perform all steps in a well-ventilated fume hood using appropriate protective equipment. Use reactors and tubing resistant to hydrogen fluoride corrosion.
    • Reaction: Introduce anhydrous hydrogen fluoride gas to tin(IV) chloride in a controlled manner. The reaction is: SnCl₄ + 4HF → SnF₄ + 4HCl [1]
    • Collection: The resulting SnF₄ is a white solid that sublimes at temperatures above 700 °C. Collect the sublimed product [1].
  • Safety Notes: This procedure involves highly toxic and corrosive reagents. Hydrogen fluoride requires extreme caution. Expertise in handling hazardous gases is essential.

Fundamental Structural and Electronic Properties of SnF₄

Table 1: Key properties of SnF₄ as determined by computational and experimental studies.

Property Value Description / Significance Source
Crystal System Tetragonal Determines the anisotropic physical properties of the material. [2] [3]
Space Group I4/mmm Defines the crystal's symmetry. [2] [3]
Density 4.78 - 4.84 g/cm³ Indicates a relatively dense solid. [1] [3]
Band Gap (SCF) 3.159 eV Classifies it as a wide-band-gap semiconductor. [3]
Band Gap (MBJ) 5.267 eV A more accurate computational method predicts a larger band gap. [3]
Dielectric Constant εxx=2.52, εzz=2.71 Important for its behavior in electronic and optical applications. [3]
Magnetic Moment 0.0 μB Confirms the material is non-magnetic. [3]

Application Note 1: SnF₄ in Photoelectrochemical Sensing

SnF₄ can be processed into tin oxide (SnO₂), which is a valuable semiconductor. A key application is in creating highly sensitive photoelectrochemical (PEC) sensors, as demonstrated with Ag/SnO₂ nanocomposites [4].

Protocol 2: Fabrication of a Molecularly Imprinted Ag/SnO₂ PEC Sensor

This protocol details the creation of a sensor for the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) [4].

  • Objective: To fabricate a highly sensitive and selective PEC sensor for the detection of 2,4-D.

  • Materials:

    • Stannous chloride dihydrate (SnCl₂·2H₂O), Silver nitrate (AgNO₃)
    • Indium tin oxide (ITO) electrode
    • 2,4-D (template molecule), Methacrylic acid (MAA, functional monomer), Ethylene dimethacrylate (EGDMA, cross-linker), AIBN (initiator)
    • Nafion solution
  • Procedure:

    • Synthesis of Ag/SnO₂:
      • Use a hydrothermal method to synthesize flower-like Sn₃O₄ nanostructures from SnCl₂·2H₂O.
      • Dope the surface of the SnO₂ with Ag nanoparticles (Ag NPs) using AgNO₃. The SPR effect of Ag NPs enhances electron transfer and reduces the band gap, boosting photocurrent response [4].
    • Sensor Fabrication:
      • Electrode Modification: Deposit the Ag/SnO₂ composite onto a clean ITO electrode.
      • Molecular Imprinting: Polymerize a mixture of MAA (functional monomer) and 2,4-D (template) on the Ag/SnO₂@ITO surface in the presence of EGDMA and AIBN.
      • Template Removal: Remove the 2,4-D template molecules, leaving behind specific recognition cavities in the polymer matrix (MIPs).
      • Stabilization: Drop-coat a Nafion solution to prevent detachment of the sensing layer.
    • PEC Detection:
      • Immerse the sensor in a solution containing the analyte.
      • Expose to visible light and measure the photocurrent. The binding of 2,4-D into the imprinted cavities alters the photocurrent signal, allowing for quantification.
  • Performance Data:

    • Linear Range: 3 × 10⁻¹² to 3 × 10⁻⁵ mol L⁻¹
    • Detection Limit: 1 × 10⁻¹² mol L⁻¹ (S/N=3)
    • Selectivity: Excellent discrimination against structurally similar compounds due to the molecularly imprinted polymer [4].

The following diagram illustrates the photocurrent generation mechanism in the MIPs/Ag/SnO₂ sensor.

G Light Visible Light AgNP Ag Nanoparticle Light->AgNP SnO2 SnO₂ Semiconductor AgNP->SnO2 SPR-Induced Electron Transfer Current Enhanced Photocurrent SnO2->Current MIP Molecularly Imprinted Polymer (MIP) MIP->SnO2 Signal Modulation Analyte 2,4-D Analyte Analyte->MIP Specific Binding

Diagram 1: Mechanism of the MIPs/Ag/SnO₂ PEC sensor. Light excites Ag NPs, generating electrons that transfer to SnO₂, producing a photocurrent. Analyte binding to the MIP layer modulates this signal.

Note on Drug Development Applications

A significant gap exists in the literature regarding the direct application of SnF₄ in drug development. The search results yielded no studies on its use as a therapeutic agent, a drug delivery vector, or a direct component in pharmaceutical formulations.

  • Research Focus: Current SnF₄ research in materials science emphasizes its electronic and sensing properties [4] [3].
  • Indirect Relevance: The field of nanoencapsulation, which is critical for targeted drug delivery, is highly advanced [5] [6]. However, the documented carriers are typically liposomes, polymers, or dendrimers, not SnF₄-based materials.
  • Suggested Path Forward: For drug development professionals, exploring SnF₄ would constitute pioneering research. Potential angles could include:
    • Investigating SnF₄-derived SnO₂ nanoparticles as a novel, stimuli-responsive drug carrier.
    • Evaluating the biocompatibility and potential cytotoxicity of SnF₄ nanomaterials.

Conclusion

SnF₄ is a stable, wide-band-gap semiconductor with a well-defined crystal structure. Its primary materials science applications lie in the realm of sensing, where it can be processed into SnO₂ and integrated into nanocomposites to create highly sensitive and selective photoelectrochemical sensors. While the search results do not support its current use in drug development, its material properties may offer unexplored opportunities for innovative therapeutic strategies. The provided protocols and data serve as a foundation for further research and development in these areas.

References

Comprehensive Application Notes and Protocols: Tin(IV) Fluoride NMR Spectroscopy for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tin(IV) Fluoride NMR Spectroscopy

Tin(IV) fluoride (SnF₄) and its complexes represent important compounds in materials science, pharmaceutical development, and industrial applications, making their accurate characterization essential for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for investigating the structure, dynamics, and reactivity of tin(IV) fluoride compounds, with both (^{119}\text{Sn}) and (^{19}\text{F}) nuclei providing valuable spectroscopic information. The distinct NMR signatures of tin(IV) compounds compared to tin(II) analogs enable researchers to monitor oxidation states, identify coordination environments, and detect speciation changes in complex mixtures. These capabilities are particularly valuable for quality control in pharmaceutical formulations where tin speciation directly impacts product efficacy, such as in toothpaste containing stannous fluoride as an active ingredient [1].

The versatile coordination chemistry of tin(IV) fluoride has been demonstrated in various research contexts, from perovskite solar cells to pharmaceutical development. In tin-based perovskites, SnF₂ additives help mitigate the detrimental oxidation of Sn(II) to Sn(IV), thereby improving material performance [2]. Similarly, the antimicrobial activity of SnF₂ in toothpaste formulations is partly attributed to maintaining Sn(II) ions, making the monitoring of Sn(IV) content through NMR spectroscopy crucial for product quality assessment [1]. This application note provides comprehensive protocols and structural insights to enable researchers to effectively utilize NMR spectroscopy for characterizing tin(IV) fluoride compounds across various research and development contexts.

Fundamental NMR Characteristics of Tin(IV) Fluoride Compounds

Chemical Shift Ranges and Tensor Parameters

Tin(IV) fluoride compounds exhibit characteristic NMR parameters that distinguish them from other tin fluorides and provide insights into their molecular structure. The (^{119}\text{Sn}) NMR chemical shifts of SnF₄ and its complexes typically appear in specific ranges influenced by coordination environment, while the chemical shift anisotropy (CSA) parameters offer additional structural information.

Table 1: Comparative (^{119}\text{Sn}) NMR Parameters for Tin Fluoride Compounds

Compound Oxidation State δiso (ppm) Span, Ω (ppm) Skew, κ Reference
SnF₄ Sn(IV) - <170 - [1]
α-SnF₂ (site 1) Sn(II) -948 990 1.0 [1]
α-SnF₂ (site 2) Sn(II) -1023 930 1.0 [1]
[SnF₄(PMe₃)₂] Sn(IV) - ~600¹ - [3]
SnF₄ in DMSO Sn(IV) -770 - - [2]

¹Estimated from spectral description; PMe₃ = trimethylphosphine

The distinctive separation between Sn(II) and Sn(IV) chemical shifts is particularly evident in solution NMR studies. SnF₄ in DMSO-d₆ exhibits a characteristic (^{119}\text{Sn}) NMR signal at approximately -770 ppm, which appears as a quintet pattern due to coupling with four equivalent fluorine atoms [2]. This contrasts significantly with SnI₄, which resonates at -2025 ppm in the same solvent, demonstrating the substantial effect of fluoride coordination on tin shielding [2]. The (^{119}\text{Sn}) chemical shift tensor parameters, particularly the span (Ω), serve as sensitive indicators of oxidation state, with Sn(IV) compounds typically exhibiting smaller CSA (Ω < 200 ppm for symmetric environments) compared to Sn(II) compounds (Ω ≈ 700-1000 ppm) [1].

Table 2: (^{19}\text{F}) NMR Parameters for Tin Fluoride Compounds

Compound δiso (ppm) (^1J_{Sn-F}) (Hz) Notes Reference
SnF₄ - - Different from SnF₂ by ~100 ppm [1]
SnF₂ - - Different from SnF₄ by ~100 ppm [1]
[SnF₄(PMe₃)₂] - - Characteristic signal reported [3]
trans-[SnF₄(PiPr₃)₂] - - Axial phosphines confirmed [3]

The (^{19}\text{F}) isotropic chemical shift also demonstrates significant sensitivity to tin oxidation state, with SnF₄ and SnF₂ exhibiting a Δδiso((^{19}\text{F})) of approximately 100 ppm [1]. This substantial difference provides a valuable diagnostic tool for identifying and quantifying tin speciation in mixed oxidation state samples. For tin(IV) fluoride complexes with phosphine ligands, such as trans-[SnF₄(PMe₃)₂] and trans-[SnF₄(PiPr₃)₂], multinuclear NMR spectroscopy ((^{1}\text{H}), (^{19}\text{F}), (^{31}\text{P}), and (^{119}\text{Sn})) confirms structures with mutually trans phosphine ligands in both solution and solid states [3].

Dynamic Nuclear Polarization for Solid-State NMR

The application of dynamic nuclear polarization (DNP) has revolutionized solid-state NMR spectroscopy of tin fluorides in complex matrices by providing significant signal enhancement for low-abundance species. DNP enables (^{119}\text{Sn}) solid-state NMR experiments on commercially available toothpaste formulations with low weight loading of SnF₂ (0.454 wt% SnF₂, 0.34 wt% Sn) by enhancing signals by one to two orders of magnitude [1]. This approach allows researchers to acquire 1D (^{119}\text{Sn}) solid-state NMR spectra of dilute commercial toothpaste formulations in minutes rather than days, making previously impractical experiments feasible [1].

In DNP experiments, microwave irradiation saturates electron paramagnetic resonance transitions, transferring electron spin polarization from stable free radicals (such as AMUPol biradical) to the (^{1}\text{H}) spins of the solvent matrix and subsequently to (^{119}\text{Sn}) nuclei through cross-polarization [1]. The experiments are performed at cryogenic temperatures (approximately 110 K) on frozen toothpaste samples, which eliminates molecular motion and enables measurement of (^{119}\text{Sn}) CSA parameters [1]. DNP-enhanced (^{119}\text{Sn}) magic-angle turning (MAT) 2D NMR spectra can resolve Sn(II) and Sn(IV) species by their (^{119}\text{Sn}) chemical shift tensor parameters, allowing quantitative estimation of their relative populations in complex formulations [1].

Experimental Protocols

Sample Preparation Procedures
3.1.1 Solid Tin(IV) Fluoride Complexes

The synthesis and characterization of tin(IV) fluoride complexes requires strict anhydrous conditions to prevent hydrolysis and oxidation. For phosphine complexes, the reaction typically involves combining SnF₄ with the appropriate phosphine ligand in anhydrous dichloromethane under nitrogen atmosphere [3]. The general procedure is as follows:

  • Reaction Setup: In a nitrogen-filled glove box, add SnF₄ (1.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Under positive nitrogen pressure, add anhydrous CH₂Cl₂ (30 mL) using a gas-tight syringe.
  • Ligand Addition: Add the phosphine ligand (e.g., PMe₃, 2.0 mmol for bis-complexes) dropwise with stirring at room temperature. The reaction mixture typically shows immediate color change or turbidity.
  • Reaction Monitoring: Stir the reaction for 12-24 hours at room temperature, monitoring progress by (^{31}\text{P}) NMR spectroscopy when applicable.
  • Product Isolation: Remove volatiles under reduced pressure, yielding the crude product. For further purification, recrystallize from appropriate solvents such as CH₂Cl₂/hexane mixtures [3].

Similar approaches apply to complexes with N- and O-donor ligands (dmso, py, DMF, OPPh₃), which often exist as mixtures of cis and trans isomers in solution [3]. For complexes with γ-ketophosphonate ligands, the reaction of SnCl₄ with the ligand in anhydrous dichloromethane at room temperature for 24 hours produces yellow solids with the composition [SnCl₄L₂], which can be characterized by multinuclear NMR and X-ray diffraction [4].

3.1.2 Solution NMR Samples

For solution NMR studies of tin(IV) fluoride compounds, careful solvent selection is crucial to prevent ligand exchange and decomposition. The recommended procedure includes:

  • Solvent Preparation: Use deuterated solvents (DMSO-d₆, CDCl₃, or CD₂Cl₂) stored over molecular sieves to ensure anhydrous conditions. For moisture-sensitive compounds, employ strict anaerobic techniques with Schlenk lines or glove boxes.
  • Sample Preparation: Weigh 10-20 mg of the tin(IV) fluoride complex into a dry NMR tube. Add 0.6-0.7 mL of deuterated solvent using a gas-tight syringe, cap the tube, and seal with Parafilm if necessary.
  • Internal Standards: For (^{19}\text{F}) NMR, use internal references such as CFCl₃ (0 ppm) or external standards when appropriate. For (^{119}\text{Sn}) NMR, external references like Sn(CH₃)₄ (0 ppm) are recommended.
  • Stability Assessment: Monitor sample stability over time by acquiring sequential NMR spectra, particularly for compounds prone to hydrolysis or ligand exchange.

For toothpaste analysis, prepare samples by direct dissolution of the toothpaste (approximately 100 mg) in a DMSO-d₆/D₂O mixture (4:1 v/v, 0.65 mL) containing 10 mM AMUPol biradical for DNP experiments [1]. Vortex the mixture until homogeneous and transfer to a 3.2 mm sapphire MAS rotor for cryogenic NMR experiments.

Data Acquisition Parameters
3.2.1 Standard NMR Experiments

Table 3: Recommended Acquisition Parameters for Tin(IV) Fluoride NMR

Nucleus Frequency (MHz) Pulse Angle Relaxation Delay (s) Spectral Width (ppm) Reference Compound
(^{119}\text{Sn}) 149-186 30-45° 2-5 400 to -1200 Sn(CH₃)₄
(^{19}\text{F}) 282-376 30° 2-3 200 to -300 CFCl₃
(^{31}\text{P}) 121-162 30-45° 2-4 200 to -200 H₃PO₄ (85%)
(^{1}\text{H}) 400-600 30° 1-2 12 to -2 TMS

For (^{119}\text{Sn}) NMR spectroscopy, apply inverse-gated decoupling to suppress NOE effects and ensure quantitative integration, particularly important for speciation studies in mixtures. The relaxation delay should be optimized for each compound but typically ranges from 2-5 seconds for Sn(IV) complexes. For (^{119}\text{Sn})-(^{19}\text{F}) coupling studies, acquire spectra without fluorine decoupling to observe J-coupling patterns, which provide information about coordination number and geometry.

For (^{19}\text{F}) NMR of tin(IV) fluoride compounds, use broadband proton decoupling to simplify spectra and improve signal-to-noise ratio. The chemical shift range for tin fluorides is substantial (Δδ ~100 ppm between SnF₄ and SnF₂), so ensure sufficient spectral width to detect all potential species [1].

3.2.2 DNP-Enhanced Solid-State NMR

For DNP-enhanced (^{119}\text{Sn}) solid-state NMR experiments, follow this protocol:

  • Instrument Setup: Use a DNP-NMR spectrometer equipped with a gyrotron microwave source operating at 263 GHz/400 MHz (^{1}\text{H}) frequency or similar.
  • Sample Temperature: Maintain the sample at approximately 110 K using a cryostat during data acquisition.
  • Microwave Irradiation: Apply continuous microwave irradiation at the appropriate frequency to saturate the EPR transitions of the polarizing agent (AMUPol).
  • Cross-Polarization: Use (^{1}\text{H})→(^{119}\text{Sn}) cross-polarization with a contact time of 5-10 ms to transfer enhanced polarization from (^{1}\text{H}) to (^{119}\text{Sn}).
  • Magic-Angle Spinning: Employ MAS rates of 8-12 kHz to average anisotropic interactions and improve resolution.
  • Spectral Acquisition: Acquire 1D spectra with 64-512 scans, depending on sample concentration and desired signal-to-noise ratio [1].

For (^{119}\text{Sn}) chemical shift tensor determination, implement DNP-enhanced magic-angle turning (MAT) experiments with 5-7 time increments in the indirect dimension, acquiring 32-64 scans per increment [1].

Research Applications

Materials Science and Perovskite Development

Tin(IV) fluoride NMR spectroscopy plays a critical role in the development of lead-free tin halide perovskites for photovoltaic applications. The detrimental oxidation of Sn(II) to Sn(IV) in tin halide perovskites leads to performance degradation through the formation of electron traps and p-doping of the material [2]. SnF₂ serves as a key additive to mitigate this oxidation, and NMR spectroscopy provides essential insights into its working mechanism.

(^{119}\text{Sn}) NMR studies of FASnI₃ precursor solutions reveal that fluoride anions exhibit strong preferential affinity for Sn(IV) over Sn(II), selectively complexing it as SnF₄ [2]. When SnF₂ is added to oxidized precursor solutions containing SnI₄, the (^{119}\text{Sn}) NMR signal at -2025 ppm (characteristic of SnI₄) disappears, replaced by a new quintet at -770 ppm corresponding to SnF₄ formation [2]. This transformation occurs through a ligand exchange reaction: SnIVI₄ + 2SnIIF₂ → SnIVF₄ + 2SnIII₂, rather than a redox process [2]. This selective complexation of Sn(IV) by fluoride prevents its incorporation into the perovskite structure, as confirmed by hard X-ray photoelectron spectroscopy (HAXPES) showing increased Sn(II) content in films prepared with SnF₂ additives [2].

The experimental workflow for this application involves:

  • Sample Preparation: Prepare FASnI₃ precursor solutions in DMSO with and without SnF₂ addition.
  • Accelerated Aging: Heat solutions at 100°C for 3 hours to promote Sn(II) oxidation.
  • NMR Analysis: Acquire (^{119}\text{Sn}) NMR spectra before and after SnF₂ addition.
  • Speciation Quantification: Integrate signals corresponding to Sn(II) and Sn(IV) species to determine oxidation ratios.

PerovskiteAnalysis cluster_sample Sample Preparation Module cluster_spec Speciation Analysis Module cluster_char Characterization Module FASnI3 FASnI₃ Precursor Aging Thermal Aging (100°C, 3h) FASnI3->Aging SnF2_Add SnF₂ Addition Aging->SnF2_Add DMSO_Sol DMSO Solution SnF2_Add->DMSO_Sol SNIV_I SnI₄ Species δ = -2025 ppm DMSO_Sol->SNIV_I Complexation Ligand Exchange SnI₄ + 2SnF₂ → SnF₄ + 2SnI₂ SNIV_I->Complexation SNIV_F SnF₄ Species δ = -770 ppm HAXPES HAXPES Analysis SNIV_F->HAXPES SAXS SAXS Colloidal Study SNIV_F->SAXS Complexation->SNIV_F Film Perovskite Film Enhanced Sn(II) HAXPES->Film SAXS->Film

Diagram 1: NMR Workflow for Tin Speciation Analysis in Perovskite Precursors

Pharmaceutical and Consumer Product Analysis

In pharmaceutical and consumer product development, tin(IV) fluoride NMR spectroscopy provides essential quality control for formulations containing stannous fluoride as an active ingredient. The antimicrobial activity of SnF₂ in toothpaste is partly attributed to Sn(II) ions, making it crucial to monitor and minimize oxidation to Sn(IV) during production and storage [1]. DNP-enhanced (^{119}\text{Sn}) solid-state NMR enables direct speciation analysis within commercial toothpaste products despite challenges posed by low weight loading (0.454 wt% SnF₂, 0.34 wt% Sn) and the amorphous, semi-solid nature of the matrix [1].

The analytical protocol for toothpaste analysis involves:

  • Sample Preparation: Mix toothpaste with AMUPol biradical directly in the formulation without extraction.
  • DNP Enhancement: Perform experiments at approximately 110 K on frozen toothpaste to eliminate molecular motion.
  • Spectral Acquisition: Acquire DNP-enhanced (^{119}\text{Sn}) magic-angle turning (MAT) 2D NMR spectra to resolve Sn(II) and Sn(IV) by their chemical shift tensor parameters.
  • Quantitative Analysis: Fit DNP-enhanced 1D (^{1}\text{H})→(^{119}\text{Sn}) solid-state NMR spectra to estimate populations of Sn(II) and Sn(IV) species [1].

This approach revealed that three of four commercially available toothpastes contained at least 80% Sn(II), while one contained significantly higher amounts of Sn(IV) [1]. Such speciation mapping directly impacts product efficacy, as Sn(II) provides the desired antimicrobial activity against gingivitis and plaque formation [1].

Technical Considerations and Limitations

Spectral Interpretation and Reference Data

When analyzing (^{119}\text{Sn}) NMR spectra of tin(IV) fluoride complexes, consider the following structural influences on chemical shifts:

  • Coordination Number: Hexacoordinate Sn(IV) complexes generally resonate upfield from pentacoordinate species.
  • Ligand Electronegativity: More electronegative ligands (e.g., F, O) cause downfield shifts compared to less electronegative donors (e.g., P, S).
  • Geometry: Cis and trans isomers in octahedral Sn(IV) complexes often exhibit distinct chemical shifts, particularly in (^{31}\text{P}) NMR spectra for phosphine ligands.

For (^{19}\text{F}) NMR of tin(IV) fluoride compounds, be aware of potential dynamic processes that can complicate spectral interpretation. Some SnF₄ complexes exhibit fluxional behavior in solution, leading to averaged signals at room temperature that may not reflect the solid-state structure. Variable-temperature studies can help identify such processes, with spectra acquired from 183 K to 298 K to observe decoalescence of exchange-broadened signals.

Safety and Handling Considerations

Tin(IV) fluoride compounds require strict safety protocols due to their potential toxicity and reactivity. Implement the following safety measures:

  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses when handling SnF₄ compounds, particularly in powder form where inhalation risks exist.
  • Moisture Sensitivity: Perform manipulations of moisture-sensitive compounds in a glove box or under inert atmosphere using Schlenk techniques to prevent hydrolysis.
  • Waste Disposal: Collect all tin-containing waste in appropriately labeled containers for disposal as heavy metal waste according to institutional regulations.

Additionally, the hygroscopic nature of many tin(IV) fluoride complexes necessitates careful storage in desiccators or under inert atmosphere to maintain sample integrity for NMR studies. Decomposition through hydrolysis can significantly alter NMR spectra, leading to misinterpretation of results.

Conclusion

Tin(IV) fluoride NMR spectroscopy provides powerful analytical capabilities for characterizing tin speciation, coordination environment, and reactivity across diverse research and development applications. The protocols and applications detailed in these notes enable researchers to leverage both solution and solid-state NMR approaches, including advanced techniques such as DNP enhancement for challenging systems with low tin concentration. The distinct NMR signatures of Sn(IV) fluoride compounds—particularly the characteristic (^{119}\text{Sn}) chemical shifts and (^{19}\text{F}) coupling patterns—serve as sensitive probes of molecular structure and oxidation state.

These analytical capabilities find practical utility in materials science for developing lead-free perovskite photovoltaics, in pharmaceutical research for quality control of tin-containing formulations, and in fundamental studies of tin coordination chemistry. As research continues to advance, particularly in the development of new DNP agents and higher magnetic fields, the sensitivity and resolution of tin(IV) fluoride NMR spectroscopy will further expand its applications in research and development.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Tin(IV) Fluoride Phosphane Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Tin(IV) fluoride (SnF₄) represents a particularly interesting member of the tin(IV) halide family due to its unique structural features and enhanced Lewis acidity. Unlike the other tin(IV) halides (SnCl₄, SnBr₄, SnI₄) that exist as tetrahedral molecules, anhydrous SnF₄ possesses a polymeric sheet structure based upon vertex-sharing SnF₆ octahedra, which contributes to its relative inertness toward neutral ligands despite being a strong Lewis acid. [1] Standard chemical texts often state that SnF₄ exhibits the greatest Lewis acidity among the tin(IV) halides toward hard Lewis bases, though surprisingly few complexes were characterized until recently. [1] The investigation of SnF₄ complexes with phosphane ligands (tertiary phosphines) is particularly noteworthy as it represents the coordination chemistry between a hard Lewis acid (SnF₄) and generally soft Lewis bases (phosphanes). This combination challenges conventional hard-soft acid-base (HSAB) principles and has led to novel complexes with interesting structural features and potential applications.

The significance of this research area stems from several factors. First, it expands the fundamental understanding of main group coordination chemistry by exploring the boundaries of HSAB theory. Second, the resulting complexes may exhibit useful biological activity, as metal-phosphine complexes have shown promise in medicinal chemistry, particularly in anticancer applications. [2] Third, the fluoride-rich environment in these complexes could lead to unique reactivity patterns and potential applications in catalysis or materials science. This application note provides detailed protocols for the synthesis, characterization, and handling of SnF₄ phosphane complexes, consolidating the most current research findings into a practical guide for researchers and drug development professionals.

Experimental Protocols

Materials and Safety Considerations
2.1.1 Required Reagents and Equipment
  • Tin precursors: Anhydrous SnF₂, SnF₄, or the synthetic equivalent [SnF₄(MeCN)₂] [1]
  • Phosphane ligands: PMe₃, PCy₃, Ph₂P(CH₂)₂PPh₂ (dppe), o-C₆H₄(PPh₂)₂, and related tertiary phosphanes [3]
  • Solvents: Anhydrous and deoxygenated acetonitrile (MeCN), dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)
  • Inert atmosphere equipment: Glove box or Schlenk line with high-purity nitrogen or argon gas
  • Characterization instruments: NMR spectrometer (with ¹H, ¹⁹F, ³¹P, and ¹¹⁹Sn capabilities), FT-IR spectrometer, single-crystal X-ray diffractometer
2.1.2 Safety Precautions
  • All operations must be conducted under strictly anhydrous and anaerobic conditions due to the moisture and air sensitivity of both starting materials and products. [1]
  • Use appropriate personal protective equipment when handling tertiary phosphanes, as many are toxic, pyrophoric, or malodorous.
  • Tin(IV) fluoride and related compounds should be handled with care to prevent inhalation or skin contact.
Synthesis Procedures
2.2.1 Preparation of [SnF₄(MeCN)₂] Precursor

The synthesis of SnF₄ phosphane complexes typically begins with the preparation of [SnF₄(MeCN)₂] as a more reactive alternative to polymeric SnF₄. [1]

  • In a glove box under N₂ atmosphere, combine SnF₂ (1.56 g, 10 mmol) and I₂ (2.54 g, 10 mmol) in a Schlenk flask.
  • Add anhydrous MeCN (30 mL) and stir the mixture at room temperature for 24 hours.
  • Filter the resulting solution to remove any insoluble impurities.
  • Concentrate the filtrate under reduced pressure to approximately 10 mL.
  • Cool to -20°C to precipitate white crystals of [SnF₄(MeCN)₂].
  • Collect the product by filtration, wash with cold MeCN (2 × 5 mL), and dry under vacuum.
  • Yield: Typically 70-80% based on SnF₂. Characterization: ¹⁹F NMR (MeCN-d³): δ -125 ppm (s, SnF₄); IR (cm⁻¹): 2310 (w, C≡N), 930 (s, Sn-F). [1]
2.2.2 Synthesis of trans-[SnF₄(PR₃)₂] Complexes

This protocol describes the general synthesis for monodentate phosphane complexes. [3]

  • In a glove box, dissolve [SnF₄(MeCN)₂] (0.335 g, 1.0 mmol) in anhydrous CH₂Cl₂ (15 mL) in a 50 mL Schlenk flask.
  • Add the phosphane ligand (2.1 mmol) dropwise with stirring at room temperature.
  • Continue stirring for 4-6 hours, during which a precipitate may form.
  • If a solid forms, filter the reaction mixture and wash the collected solid with cold CH₂Cl₂ (2 × 5 mL).
  • If no precipitate forms, concentrate the solution to approximately 5 mL and add n-hexane (10 mL) to induce precipitation.
  • Collect the product and dry under vacuum.
  • Yields: Typically 65-90% depending on the specific phosphane. [3]
2.2.3 Synthesis of cis-[SnF₄(diphosphane)] Complexes

This protocol is for bidentate diphosphane ligands. [3]

  • Dissolve [SnF₄(MeCN)₂] (0.335 g, 1.0 mmol) in anhydrous THF (15 mL).
  • Add the diphosphane ligand (1.0 mmol) in one portion.
  • Stir the reaction mixture at room temperature for 12 hours.
  • Remove the solvent under reduced pressure to obtain a solid residue.
  • Wash the solid with n-pentane (3 × 5 mL) and dry under vacuum.
  • Yields: Typically 75-95%. [3]
Characterization Methods
2.3.1 Multinuclear NMR Spectroscopy

NMR spectroscopy is the primary technique for characterizing SnF₄ phosphane complexes. All spectra should be acquired in anhydrous, deoxygenated deuterated solvents.

  • ³¹P{¹H} NMR: Provides immediate information on phosphane coordination. Look for significant shifts upon coordination compared to free ligands. Coupling to ¹¹⁹Sn and ¹¹⁷Sn satellites provides information about Sn-P bonding.
  • ¹⁹F{¹H} NMR: Characteristic chemical shifts and coupling constants help determine the coordination geometry and fluoride environment.
  • ¹¹⁹Sn NMR: Direct insight into the tin coordination environment. Chemical shifts are particularly diagnostic for coordination number and geometry.
2.3.2 X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information.

  • Grow suitable crystals by slow diffusion of n-pentane into a concentrated CH₂Cl₂ or THF solution of the complex at -20°C.
  • Mount a selected crystal on a diffractometer under cold N₂ stream to prevent decomposition.
  • Key structural features to analyze: Sn-P bond distances, Sn-F bond lengths, coordination geometry (octahedral for [SnF₄L₂] complexes), and trans influences. [3]
2.3.3 Infrared Spectroscopy

IR spectra (KBr disks or Nujol mulls) provide supporting evidence for complex formation. Look for:

  • Sn-F stretching vibrations in the 500-600 cm⁻¹ region
  • Shifts in P-C stretching vibrations compared to free phosphanes
  • For tris(pyrazolyl)borate-containing complexes, B-H stretching around 2440-2500 cm⁻¹ [2]

Table 1: Key NMR Parameters for Representative SnF₄ Phosphane Complexes

Complex ³¹P NMR δ (ppm) ¹⁹F NMR δ (ppm) ¹¹⁹Sn NMR δ (ppm) ²J(P-Sn) (Hz) Geometry
trans-[SnF₄(PMe₃)₂] -12.5 -115.2 (t, ⁴Jₚ₋ₑ ≈ 25 Hz) -295 1200 trans octahedral
trans-[SnF₄(PCy₃)₂] 43.2 -114.8 (br s) -305 1150 trans octahedral
cis-[SnF₄(dppe)] 32.5 (d, ²Jₚ₋ₚ = 45 Hz) -110.5 (m) -280 1350 cis octahedral
[SnF₄(κ²-triphos)] 28.7 -112.3 (m) -270 1250 cis octahedral

Results & Data Analysis

Structural Features

The molecular structures of SnF₄ phosphane complexes have been unequivocally determined by X-ray crystallography in several cases. The complex trans-[SnF₄(PCy₃)₂] exhibits a perfect trans octahedral geometry with the two phosphane ligands in axial positions and four fluoride atoms occupying the equatorial plane. The Sn-P bond distances in this complex measure approximately 2.52 Å, while the Sn-F bonds are notably shorter at around 1.92 Å. [3] Similarly, the bidentate complex cis-[SnF₄{Et₂P(CH₂)₂PEt₂}] adopts a cis geometry with the diphosphane ligand occupying two adjacent coordination sites. The bite angle of the chelating diphosphane in this complex is approximately 85°, which creates some angular strain but maintains the overall octahedral coordination. [3] These structural features contrast with those of SnF₄ complexes with harder N- and O-donor ligands, which often display different isomeric distributions and bond parameters, reflecting the adaptability of the SnF₄ core to different electronic demands of various donor types.

The crystal structure of [SnF₄(κ²-triphos)] (triphos = CH₃C(CH₂PPh₂)₃) reveals a particularly interesting coordination mode where only two of the three available phosphorus atoms coordinate to the tin center, forming a cis-configured complex. The third phosphane group remains uncoordinated despite its potential to form a tridentate complex. This observation highlights the steric constraints imposed by the relatively small coordination sphere around tin in these octahedral complexes. [4] The Sn-P bond lengths in [SnF₄(κ²-triphos)] are slightly longer (2.55 Å) than those in the PCy₃ analog, possibly reflecting the greater trans influence of fluoride versus phosphane ligands or the chelate ring strain.

Spectral Characterization

Multinuclear NMR spectroscopy provides essential information about the solution behavior and electronic properties of SnF₄ phosphane complexes. The ³¹P NMR chemical shifts are particularly diagnostic, with coordination to SnF₄ typically causing downfield shifts of 10-30 ppm compared to the free phosphanes. The magnitude of ²J(P-Sn) coupling constants falls in the range of 1150-1400 Hz for these complexes, consistent with direct P-Sn bonding and trans octahedral geometries. [3] The ¹⁹F NMR spectra display characteristic chemical shifts between -110 and -125 ppm, with coupling patterns that reveal the coordination geometry. Complexes with trans phosphane ligands typically show simpler ¹⁹F NMR spectra due to the equivalence of the fluoride atoms, while cis isomers exhibit more complex multiplet patterns.

The ¹¹⁹Sn NMR chemical shifts for SnF₄ phosphane complexes appear in the range of -270 to -305 ppm, which is distinctive from other tin(IV) halide phosphane complexes and provides a clear signature of the [SnF₄P₂] coordination environment. [3] These chemical shifts are sensitive to the nature of the phosphane ligands and the coordination geometry, with cis isomers generally appearing upfield of trans isomers. The IR spectra of these complexes show strong Sn-F stretching vibrations between 500-600 cm⁻¹, with the exact frequency dependent on the coordination mode and the trans ligands.

Table 2: Comparative Analysis of SnF₄ Complexes with Different Donor Types

Complex Type Example Sn-L Distance (Å) Preferred Geometry Stability in Solution Key Spectral Features
Tertiary Phosphanes trans-[SnF₄(PCy₃)₂] Sn-P: 2.52 trans octahedral High ³¹P NMR: 40-50 ppm; Large ²J(P-Sn)
Phosphane Oxides trans-[SnF₄(OPMe₃)₂] Sn-O: 2.10 trans octahedral High ³¹P NMR: 45-55 ppm
N-donor Ligands [SnF₄(2,2'-bipy)] Sn-N: 2.35 cis octahedral Moderate ¹¹⁹Sn NMR: -250 to -280 ppm
Arsine Oxides [SnF₄(Ph₃AsO)₂] Sn-O: 2.12 trans octahedral High Similar to phosphane oxides

Stability & Reactivity

Solution Behavior and Decomposition Pathways

SnF₄ phosphane complexes generally exhibit good stability in the solid state when stored under inert atmosphere at low temperatures (-20°C). However, in solution, several decomposition pathways have been identified. The complexes are moderately soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) and THF, but less so in aliphatic hydrocarbons. In polar coordinating solvents such as MeCN or DMSO, ligand exchange reactions can occur, leading to decomposition over time. The hydrolytic stability of these complexes is generally low, with rapid decomposition observed upon exposure to moisture. This sensitivity necessitates the strict exclusion of water during all manipulations.

Studies on the triflate derivatives [SnF₄₋ₙ(PMe₃)₂(OTf)ₙ] (n = 1-3) have revealed interesting trends in stability. The mono-triflate complex [SnF₃(PMe₃)₂(OTf)] maintains a relatively stable six-coordinate structure in solution with mer-arrangement of the three fluorides and trans-phosphane ligands. However, higher triflate substitution leads to decreased stability, with the tris-triflate [SnF(PMe₃)₂(OTf)₃] being particularly prone to decomposition. [4] The decomposition products often include [R₃PF]⁺ species resulting from P-F bond formation, as well as tin(II) complexes such as [Sn(PMe₃)₂(OTf)₂] and [Sn₃F₅(OTf)]. These observations highlight the redox instability of certain SnF₄ phosphane complexes under forcing conditions.

Follow-up Reactivity Studies

The reactivity of SnF₄ phosphane complexes with various reagents has been explored to expand the chemistry of tin(IV) fluoride. Treatment of trans-[SnF₄(PMe₃)₂] with Me₃SiO₃SCF₃ (TMSOTf) leads to stepwise substitution of fluoride by triflate groups, yielding [SnF₄₋ₙ(PMe₃)₂(OTf)ₙ] (n = 1-3). These reactions proceed cleanly at room temperature in CH₂Cl₂, with the degree of substitution controllable by stoichiometry. [4] Interestingly, attempts to promote triphos coordination beyond κ²-mode in [SnF₄(κ²-triphos)] using TMSOTf were unsuccessful, indicating the steric limitations of the SnF₄ core. [4]

Reactions of SnF₄ complexes with hard N- and O-donor ligands have also been investigated. Complexes such as [SnF₄(L)₂] (L = dmso, py, pyNO, DMF, OPPh₃) typically exist as mixtures of cis and trans isomers in solution. Upon treatment with one equivalent of TMSOTf followed by addition of one equivalent of L, these complexes form the ionic species [SnF₃(L)₃][OTf], which were characterized by multinuclear NMR spectroscopy. In nitromethane solution, these cations exist as mixtures of mer and fac isomers. [4] This reactivity demonstrates the ability of SnF₄ to support cationic fluorotin(IV) chemistry with neutral monodentate ligands, a relatively rare class of compounds.

Applications & Implications

Potential Biological Applications

While the biological activity of SnF₄ phosphane complexes has not been extensively investigated to date, related metal-phosphine complexes have shown promising anticancer properties. Silver(I) complexes with phosphine ligands, such as [HB(pz)₃]Ag(PR₃) and [Ag(PR₃)₄]BF₄, have demonstrated significant antiproliferative activities against various human cancer cell lines. [2] The most active compounds in these studies typically feature lipophilic phosphine ligands like PPh₃, suggesting that lipophilicity balance plays a crucial role in biological activity. The mechanism of action for these bioactive metal-phosphine complexes often involves thioredoxin reductase (TrxR) inhibition, an attractive target for anticancer drug development since this enzyme is frequently overexpressed in aggressive cancer cells. [2]

Although SnF₄ phosphane complexes represent a different metal system, their similarity in phosphine coordination chemistry suggests potential biological relevance. The presence of fluoride ligands might modulate the physicochemical properties and potentially enhance bioavailability through hydrogen bonding interactions. Furthermore, the ability of these complexes to undergo controlled ligand exchange reactions, as demonstrated by the triflate substitution chemistry, could be exploited for prodrug strategies where activation occurs in specific biological environments. Future research should explore the antiproliferative potential of SnF₄ phosphane complexes, particularly against platinum-resistant cancer cell lines where non-platinum metal complexes often show unique activity profiles.

Implications for Coordination Chemistry and Catalysis

The study of SnF₄ phosphane complexes has fundamental importance in expanding our understanding of main group coordination chemistry. The successful isolation of stable complexes between SnF₄ (a hard Lewis acid) and phosphanes (typically soft bases) challenges simplistic applications of HSAB theory and demonstrates the importance of considering multiple factors in coordination chemistry, including steric constraints, chelate effects, and the polyhedral architecture of the Lewis acid. The structural and spectroscopic data compiled in these application notes provide valuable reference information for researchers working with other main group element systems.

In the realm of catalysis, tin(IV) compounds have found applications as Lewis acid catalysts for various organic transformations. While SnF₄ itself is polymeric and relatively unreactive, the phosphane complexes described here offer a more soluble and tunable form of SnF₄ that might be exploited in catalysis. The ability to modify both the phosphane ligands and the fluoride/triflate ratio provides multiple avenues for catalyst optimization. Potential applications include fluoride transfer reactions, coordination polymerization, and as precursors to more elaborate catalyst systems through further functionalization. The demonstrated reactivity with TMSOTf suggests possible use in conjunction with other metal catalysts in tandem catalytic systems.

Graphical Workflows

The following diagrams visualize key experimental and analytical processes described in this application note.

Synthesis Workflow for SnF₄ Phosphane Complexes

synthesis_workflow Start Start Synthesis Under Inert Atmosphere Step1 Prepare [SnF₄(MeCN)₂] from SnF₂ + I₂ in MeCN Start->Step1 Step2 Filter and Concentrate Precipitate at -20°C Step1->Step2 Step3 Select Ligand Type Step2->Step3 Step4a Monodentate Phosphane (2.1 equiv in CH₂Cl₂) Step3->Step4a PR₃ Step4b Bidentate Phosphane (1.0 equiv in THF) Step3->Step4b R₂P-(CH₂)ₙ-PR₂ Step5a Stir 4-6 hours Filter if precipitate forms Step4a->Step5a Step5b Stir 12 hours Concentrate under vacuum Step4b->Step5b Step6a Wash with cold CH₂Cl₂ Dry under vacuum Step5a->Step6a Step6b Wash with n-pentane Dry under vacuum Step5b->Step6b End Characterize Product (NMR, IR, X-ray) Step6a->End Step6b->End

Characterization Techniques for SnF₄ Complexes

characterization Sample SnF₄ Phosphane Complex Sample NMR Multinuclear NMR Spectroscopy Sample->NMR Xray X-ray Crystallography Sample->Xray IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS EA Elemental Analysis Sample->EA Data1 ³¹P NMR: Coordination shift ²J(P-Sn) coupling NMR->Data1 Data2 Molecular Structure Bond distances/angles Xray->Data2 Data3 Sn-F stretches 500-600 cm⁻¹ IR->Data3 Data4 Molecular ion peaks Fragmentation pattern MS->Data4 Data5 C, H, N composition Verifies purity EA->Data5

Conclusion

The chemistry of SnF₄ phosphane complexes represents a developing field that bridges traditional main group coordination chemistry with potential applications in medicinal chemistry and catalysis. The protocols and data compiled in this application note provide researchers with practical tools for the synthesis and characterization of these interesting compounds. Key advances include the development of reliable synthetic routes using [SnF₄(MeCN)₂] as a soluble precursor, comprehensive multinuclear NMR characterization protocols, and insights into the structural features that govern the stability and reactivity of these complexes. Future research directions should explore the biological activity of these compounds, their potential as catalysts or catalyst precursors, and extension to other non-traditional ligand systems. The continued investigation of SnF₄ phosphane complexes will undoubtedly yield new fundamental insights into main group coordination chemistry while potentially identifying valuable applications in related fields.

References

tetrafluorostannane antimony pentafluoride reaction

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Overview and Properties

The reaction between tin(IV) fluoride (SnF₄, tetrafluorostannane) and antimony pentafluoride (SbF₅) yields a fluoroantimonate salt [1]:

SnF₄ + SbF₅ → SnSbF₆

This reaction is driven by the strong affinity of antimony pentafluoride for fluoride ions (F⁻) [2]. The product, likely tin hexafluoroantimonate, incorporates the hexafluoroantimonate ion ([SbF₆]⁻), which is a weakly coordinating anion useful in catalysis and for stabilizing reactive cationic species [2] [3].

Critical Safety and Handling Information

Working with these reagents requires extreme caution due to their high hazards:

Compound Primary Hazards Key Safety Precautions

| Antimony Pentafluoride (SbF₅) | • Extremely toxic & corrosive [2] • Reacts violently with water, releasing toxic HF [2] • Strong oxidizing agent [2] | • Use sealed apparatus in a certified fume hood [2] • Wear appropriate PPE (acid-resistant gloves, face shield) [2] • Have emergency protocols for HF exposure [2] | | This compound (SnF₄) | • Harmful if swallowed, in contact with skin, or inhaled [1] • Causes severe skin burns and eye damage [1] | • Avoid contact and inhalation [1] | | Hydrogen Fluoride (HF) | • Highly toxic and corrosive [2] | • Assume HF generation in any hydrolysis event [2] |

Proposed Experimental Workflow

The diagram below outlines the general workflow for this reaction, synthesized from the available information on handling and purifying these compounds.

G Start Start Reaction Setup Prep Prepare and Purify Reagents Start->Prep A1 Purify SbF₅ via distillation (b.p. 149-153 °C) [4] [5] Prep->A1 A2 Handle SbF₅ under dry inert atmosphere (e.g., N₂) A1->A2 A3 Use SbF₅ in solution if needed (e.g., in SO₂ClF or HFC-236cb) [5] A2->A3 React Combine Reagents for Reaction A3->React B1 Stoichiometry: SnF₄ + SbF₅ → SnSbF₆ React->B1 Purify Purify and Isolate Product B1->Purify Char Characterize Final Product Purify->Char C1 Use ¹⁹F NMR to confirm identity and check for impurities [6] Char->C1

Analytical Characterization Guidance

To verify the success of the reaction and the purity of the product, ¹⁹F NMR spectroscopy is a highly recommended technique [6]. This method is particularly useful for detecting common impurities in SbF₅-based systems, such as hydrogen fluoride (HF) or the hexafluoroantimonate ion ([SbF₆]⁻) [6].

Research and Protocol Development Notes

The search results lack specific details for this reaction, such as exact solvents, temperatures, concentrations, reaction times, and workup procedures. Developing a detailed protocol would require consulting specialized literature.

  • Solvent Selection: The reaction likely requires an aprotic solvent that can dissolve SbF₅ without reacting with it. Potential candidates mentioned in the context of SbF₅ chemistry include sulfuryl chlorofluoride (SO₂ClF) or certain hydrofluorocarbons (HFCs) like HFC-236cb (CF₃CF₂CH₂F) [5].
  • Information Gaps: Key parameters for a complete protocol are unavailable, including the reaction's stoichiometric ratio, temperature, duration, and product isolation methods like precipitation or crystallization.

Suggested Research Directions

To proceed with your work, I suggest:

  • Consulting specialized fluorine chemistry journals (e.g., Journal of Fluorine Chemistry) and advanced synthetic inorganic chemistry textbooks for deeper insights into similar synthetic procedures.
  • Replicating analogous syntheses of other metal fluoroantimonates, which may provide a practical template for synthesizing SnSbF₆.

References

Synthesis Protocols for Organotin(IV) Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of organotin(IV) complexes typically involves a reaction between an organotin oxide/halide and an organic pro-ligand (e.g., carboxylic acid, organoselenol) [1] [2] [3].

Protocol 1: Synthesis of Sn(IV) Carboxylate Complexes via Reflux This protocol is adapted from the synthesis of triphenyltin(IV) and dibutyltin(IV) carboxylates [1].

  • Reaction Setup: In a round-bottom flask, combine equimolar quantities of the organotin reactant (e.g., Ph~3~SnOH or n-Bu~2~SnO) and the carboxylic acid pro-ligand (e.g., (E)-3-(thiophen-2-yl)acrylic acid).
  • Solvent and Environment: Use toluene as the solvent. Assemble the flask with a Dean-Stark trap and a reflux condenser.
  • Reaction Conditions: Reflux the reaction mixture for approximately 10 hours. The Dean-Stark trap allows for the azeotropic removal of water, driving the reaction to completion.
  • Product Isolation: The desired complex typically precipitates from the solution upon cooling. Collect the solid via filtration as a powder.
  • Yield: This method typically provides products with high yields [1].

Protocol 2: Synthesis of Organotin(IV) Selenolato Complexes via Salt Metathesis This protocol describes the preparation of diorganotin(IV) complexes with organoselenolato ligands [3].

  • Ligand Preparation: Freshly prepare sodium organoselenolate (Na[SeCH~2~CH~2~pz]) by reducing the corresponding diselenide precursor.
  • Reaction Setup: Conduct a salt metathesis reaction by combining the appropriate diorganotin(IV) dichloride (e.g., Ph~2~SnCl~2~, (t-Bu)~2~SnCl~2~, (n-Bu)~2~SnCl~2~) with the sodium organoselenolate.
  • Solvent: The reaction is performed in a suitable organic solvent.
  • Product Isolation: The complexes are isolated from the reaction mixture and characterized.

The following workflow diagram summarizes the two main synthesis pathways:

G Start Start Synthesis Route1 Reflux Method (For Carboxylates) Start->Route1 Route2 Salt Metathesis (For Selenolates) Start->Route2 Setup1 Reaction Setup: Organotin oxide/halide + Carboxylic acid ligand in Toluene Route1->Setup1 Setup2 Reaction Setup: Diorganotin dichloride + Sodium organoselenolate in Solvent Route2->Setup2 Cond1 Reaction Conditions: Reflux for ~10 hours with Dean-Stark trap Setup1->Cond1 Cond2 Reaction Conditions: Stirring at RT or heated Setup2->Cond2 Product Product Isolation: Precipitated powder collected by filtration Cond1->Product Cond2->Product

Characterization and Analytical Data

Successful synthesis requires confirmation of the compound's structure and purity through multiple analytical techniques. The table below summarizes key characterization methods and typical findings for organotin(IV) complexes.

Analytical Technique Key Information Obtained Typical Observations/Data
FT-IR Spectroscopy Tracks coordination of the ligand to the tin centre [1]. Shift in carboxylate (C=O, C-O) stretching frequencies upon coordination.
Multinuclear NMR (1H, 13C, 119Sn) Confirms 3D structure and coordination environment in solution [1] [2] [3]. 119Sn NMR chemical shifts indicate coordination number (e.g., penta- or hexa-coordinated Sn) [2] [3].
Single-Crystal X-Ray Diffraction (SC-XRD) Determines precise molecular and crystal structure [1] [2]. Reveals coordination geometry around tin atom (e.g., trigonal bipyramidal, octahedral) [2].
High-Resolution Mass Spectrometry (HR-MS) Confirms molecular formula and mass of the synthesized complex [2]. Peaks corresponding to the exact mass of the molecular ion.

Critical Experimental Considerations

  • Inert Atmosphere: Many organotin reactants and products are air- and/or moisture-sensitive. All reactions, particularly those involving salt metathesis, should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques [3].
  • Solvent Choice: Use anhydrous solvents to prevent hydrolysis of the organotin precursors.
  • Safety: Organotin compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Research Applications and Outlook

The organotin(IV) complexes synthesized through these methods have demonstrated significant potential in various fields, which underscores the value of robust synthesis protocols.

  • Biological Applications: Sn(IV) carboxylate complexes show promising antibacterial and antifungal activities [1]. Their efficacy can be further investigated using molecular docking studies to predict interactions with target proteins like those from E. coli or Pseudomonas aeruginosa [1].
  • Catalysis: Organotin(IV) compounds serve as efficient catalysts for organic transformations, such as the cyanide-free synthesis of α-iminonitriles with yields of up to 88% [2].
  • Materials Science: Organotin selenolato complexes are valuable as single-source precursors for tin selenide (SnSe) nanomaterials, which have applications in optoelectronics and thermoelectrics [3].

References

Understanding the Stability of Tin Fluorides

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge lies in the aqueous chemistry of tin fluorides. Unlike simple ionic salts, tin(II) fluoride (SnF₂) is known to be largely covalent [1]. Its dissolution in water does not simply yield free Sn²⁺ and F⁻ ions but rather forms various covalent tin-fluorine species like undissociated, hydrated SnF₂ and SnF⁺ ions, which gradually hydrolyze to form Sn(OH)₂ and Sn(OH)⁺ [1].

While the search results do not explicitly detail the behavior of tin(IV) fluoride (SnF₄), its hydrolysis is likely even more pronounced due to the higher charge density of the Sn⁴⁺ ion. The general principle for preventing hydrolysis involves controlling the environment to suppress these undesirable reactions.

General Handling and Stabilization Strategies

Based on the chemistry of related compounds, here are the key factors to consider for preventing SnF₄ hydrolysis. The following table summarizes the primary strategies:

Strategy Principle & Rationale Practical Application
Moisture Control Prevents the initiation of hydrolysis reactions with water [1]. Use anhydrous solvents and an inert atmosphere glove box for handling; ensure reagents and apparatus are completely dry.
pH Control Acidic conditions suppress the hydrolysis equilibrium and prevent precipitation of tin oxides/hydroxides [1]. Work in acidic environments; the optimal pH range requires experimental determination for SnF₄.
Fluoride Ion Buffering Maintains a high free fluoride concentration to favor stable anionic complexes like [SnF₆]²⁻. Add soluble fluoride salts to the solution to serve as a fluoride buffer.
Material Compatibility Prevents container corrosion and introduction of impurities that could catalyze decomposition. Use PTFE (Teflon), PFA, or other fluoropolymer containers and liners for storage and reactions.

Proposed Experimental Workflow for Stabilization

To systematically develop a reliable protocol for your specific application, you can follow this experimental workflow.

Start Start: Define Stability Goal (e.g., concentration, time, purity) A Step 1: Establish Anhydrous Baseline Use glove box and anhydrous solvents Start->A B Step 2: Screen Acidic Conditions Test various acids and pH levels A->B C Step 3: Evaluate Fluoride Buffering Add fluoride salts (e.g., KF, NaF) B->C D Step 4: Analyze & Characterize Use techniques like NMR, XRD, titration C->D E Step 5: Optimize & Finalize Protocol Combine most effective parameters D->E End Final Stabilized SnF4 Solution E->End

Key Takeaways for Your FAQ

For your technical support center, you can structure the core advice around these points:

  • The Core Problem is Covalent Chemistry: Emphasize that SnF₄ handling is complex because it's not a simple ionic salt, and its behavior in solution involves dynamic equilibria between different fluorinated and hydroxylated species [1].
  • A Multi-Pronged Approach is Necessary: No single method is sufficient. Effective stabilization will likely require a combination of strict moisture control, pH adjustment, and fluoride buffering.
  • Empirical Testing is Required: Due to the lack of a universal public protocol, researchers should be prepared to use the proposed workflow to fine-tune stabilization conditions for their specific experimental context (e.g., desired concentration, solvent system).

References

SnF2 vs. SnF4: Key Characteristics for Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the properties of tin fluorides is crucial for reaction monitoring and quality control. The table below summarizes key differences between SnF2 and SnF4, based on solid-state NMR spectroscopy data, which can help you identify and characterize your reaction products [1].

Property Sn(II) Fluoride (SnF₂) Sn(IV) Fluoride (SnF₄)
Oxidation State +2 +4
119Sn NMR Chemical Shift (δiso) -948 ppm, -1023 ppm (multiple sites) To be determined experimentally
119Sn NMR Chemical Shift Anisotropy (CSA) Span (Ω) ~930 - 990 ppm (Large) < 170 ppm (Small)
Coordination Environment Asymmetric (3 or 5 F atoms) Symmetric octahedral (6 F atoms)
19F NMR Chemical Shift (δiso) Distinctly different from SnF₄ (Δδᵢₛ₀ ~100 ppm) Distinctly different from SnF₂ (Δδᵢₛ₀ ~100 ppm)
Stability Readily oxidizes to Sn(IV) in air More stable

General Workflow for Reaction Optimization

While specific protocols for SnF4 are not available, modern reaction optimization (RO) often follows an iterative, data-driven cycle. The diagram below illustrates a general workflow that combines scientific expertise with artificial intelligence (AI) guidance, which can be adapted for optimizing SnF4 synthesis [2].

Start Define Reaction Parameter Space A Analyze Existing Data Start->A B Plan Next Experiments A->B AI AI-Guided Path A->AI Optional C Execute Experiments in Lab B->C D Collect & Integrate Results C->D Check Results Satisfactory? D->Check New Data E AI Model Predicts Outcomes AI->E F AI Suggests Experiments E->F F->B Suggestion Check->A No End Optimization Complete Check->End Yes

This workflow highlights two parallel decision-making paths:

  • Scientist-Driven Path: The researcher analyzes data and plans experiments based on intuition and experience [2].
  • AI-Guided Path: Machine learning models predict reaction outcomes and suggest high-potential experiments, helping to navigate complex parameter spaces more efficiently [3] [4] [2].

Foundational Knowledge and Further Steps

Here are some key points and suggested next steps to build your technical support content.

  • Sn(II) Stability is a Key Concern: A major challenge in tin fluoride chemistry is the instability of Sn(II), which readily oxidizes to Sn(IV) upon air exposure [1]. Your optimization protocols must include strategies to prevent this, such as using inert atmospheres (e.g., glove boxes) and incorporating stabilizers in formulations [1].
  • Analytical Techniques are Critical: As shown in the first table, Solid-state NMR spectroscopy, particularly dynamic nuclear polarization (DNP) enhanced ¹¹⁹Sn NMR, is a powerful method for directly determining tin speciation and oxidation state in solid or semi-solid products, even at low concentrations [1].

To proceed with your optimization project:

  • Consult Specialized Literature: Search scientific databases for specific synthetic procedures for SnF4. The reaction conditions and precursors will define the parameters for your optimization campaign.
  • Define Your Parameter Space: Identify the categorical (e.g., reagents, solvents, catalysts) and continuous (e.g., temperature, concentration, time) variables to test [2].
  • Select an Optimization Strategy: Choose a suitable method, such as Design of Experiments (DoE) [5], high-throughput experimentation (HTE) [6] [4], or an AI-guided approach using Bayesian optimization [2].

References

Tetrafluorostannane Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental properties of SnF₄ is the first step in troubleshooting related experiments. The table below summarizes key data.

Property Description / Value
IUPAC Name Tetrafluorostannane [1]
CAS Number 7783-62-2 [1]
Molecular Formula F₄Sn [1]
Molecular Weight 194.70 g/mol [1]
Physical State Colorless, hygroscopic solid [1]
Key Hazard Statements H302: Harmful if swallowed, H312: Harmful in contact with skin, H314: Causes severe skin burns and eye damage, H332: Harmful if inhaled [1]
Critical Reaction Hydrolysis: SnF₄ + 2H₂O → SnF₂ + 4HF. This reaction is spontaneous (ΔG ≈ -7.37 kcal/mol) [1].

Experimental Workflow & Safety Considerations

This diagram outlines the core considerations for handling this compound, emphasizing the critical control points to prevent decomposition and ensure safety.

cluster_prep Pre-Experiment Planning cluster_handling Core Handling Principles cluster_waste Waste Processing Start Start: this compound Experiment P2 Confirm Access to Functional Fume Hood Start->P2 P3 Prepare Dry Solvent/Inert Atmosphere Start->P3 P1 P1 Start->P1 Review Review HF HF Emergency Emergency Procedures Procedures , fillcolor= , fillcolor= H1 Prevent Moisture Exposure (Hygroscopic & Hydrolyzes to HF) P2->H1 P3->H1 H2 Control Temperature (Decomposes at >150°C) H1->H2 Critical for Stability W1 Treat Waste as Potential HF Source H2->W1 P1->H1

Frequently Asked Questions

What is the primary safety concern when working with SnF₄?

The most critical hazard is its moisture sensitivity. Upon contact with water, it hydrolyzes to produce hydrofluoric acid (HF), which is highly corrosive and toxic [1]. Standard operating procedures for handling HF must be in place, including the use of proper personal protective equipment (PPE) and immediate access to emergency response protocols, such as calcium gluconate gel.

Are there any stability issues I should consider during reactions or storage?

Yes. You must control two key factors:

  • Moisture: The compound is hygroscopic, so all experiments and storage must be under strict anhydrous conditions, using an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) [1].
  • Temperature: SnF₄ decomposes upon heating to temperatures above 150 °C, producing fluorine gas [1]. Temperature control is essential during any synthetic steps.
What are the common applications of SnF₄ in research?

Based on the literature, its applications include:

  • Fluorinating Agent: It is widely used in organic synthesis to introduce fluorine atoms into other molecules [1].
  • Catalyst: It can serve as a catalyst to enhance reaction rates and selectivity [1].
  • Precursor: It is a starting material for other tin-based compounds, such as those used in materials science for developing transparent conducting films or advanced glasses [1].

Guidance for Finding Purification Methods

The available scientific literature I found confirms the properties and hazards of this compound but does not detail specific purification methods like recrystallization, sublimation, or drying protocols.

To find detailed procedures, I suggest you:

  • Consult Inorganic Synthesis Journals: Search for "tin(IV) fluoride purification" or "purification of SnF4" in specialized sources like Inorganic Syntheses or Inorganic Syntheses.
  • Review Patents: Industrial preparation patents often contain detailed purification steps. Search for "tin tetrafluoride production" in patent databases.
  • Expand Your Search: Use terms like "handling hygroscopic fluorides" or "purification of metal fluorides" to find general techniques that can be adapted for SnF₄.

References

Synthesis Protocol for SnF₄ Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of tin(IV) fluoride complexes with phosphine and arsine oxide ligands typically uses [SnF₄(MeCN)₂] as a starting material [1]. The general methodology is as follows:

  • Reaction Setup: Conduct all reactions under a dry, inert atmosphere (e.g., dinitrogen) using anhydrous solvents and standard Schlenk or glove box techniques [1].
  • Procedure: React [SnF₄(MeCN)₂] with 2.1 molar equivalents of a monodentate ligand (L) or 1.05 equivalents of a bidentate ligand (L–L) in anhydrous dichloromethane (CH₂Cl₂) or dichloromethane/acetonitrile (CH₂Cl₂/MeCN) solvent mixture [1].
  • Product Isolation: The resulting complexes [SnF₄L₂] or [SnF₄(L–L)] are typically colorless solids that can be isolated by filtration or crystallization [1].

Below is a workflow diagram illustrating this synthesis and the subsequent characterization process.

Start Start Synthesis InertAtmo Establish Inert Atmosphere (using Schlenk line o r glove box) Start->InertAtmo React React [SnF₄(MeCN)₂] with Ligands in Anhydrous Solvent InertAtmo->React Isolate Isolate Product by Filtration or Crystallization React->Isolate Char Characterize Product Isolate->Char

Characterization Techniques for SnF₄ Complexes

After synthesis, confirming the structure and composition of the SnF₄ complexes involves several analytical techniques [1].

Technique Application & Purpose Key Details / Observations
Infrared (IR) Spectroscopy Confirm ligand coordination & presence of functional groups. Look for shifts in P=O or As=O stretching vibrations upon coordination to the SnF₄ center [1].
Multinuclear NMR Spectroscopy Probe molecular structure & environment of specific nuclei. Includes ¹⁹F NMR, ¹¹⁹Sn NMR, ³¹P NMR. Chemical shifts provide info on geometry (e.g., cis vs. trans isomers) [1].
X-ray Crystallography Determine definitive molecular & crystal structure. Provides bond lengths, angles, and confirms octahedral coordination around tin [1].
Elemental Analysis (CHN) Verify empirical formula & purity of the bulk complex. Used to confirm the calculated percentages of Carbon, Hydrogen, and Nitrogen [1].

Alternative Mass Spectrometry Technique

While not specific to SnF₄, this accurate mass measurement technique can be valuable for confirming the molecular formula of synthesized compounds.

For routine analysis of small organic molecules in relatively clean matrices, a triple quadrupole mass spectrometer (QqQMS) can be used for accurate mass determination. This method can be a more economical alternative to high-resolution instruments [2].

  • Principle: The method uses internal calibrants and post-acquisition calibration with specialized software (e.g., MassWorks) to correct the mass spectrum [2].
  • Performance: In application tests, this method achieved mass accuracy of ≤9.2 mDa and a spectral accuracy of ≥90.6%, successfully ranking the correct molecular formula among the top candidates [2].
  • Workflow: The general workflow involves direct infusion of the sample, acquisition of the mass spectrum with internal calibrants, and subsequent software processing for formula determination [2].

General HPLC Method Development Guide

Since chromatographic techniques are fundamental for analysis, here is a summary of the standard steps for developing a robust HPLC method, which can be applied to analyze reactants or products in a synthesis [3].

Development Stage Core Objective Key Activities
1. Method Scouting Find a promising starting point. Screen different column chemistries (e.g., C18, phenyl) and mobile phase conditions (pH, solvent type) [3].
2. Method Optimization Achieve the best resolution and speed. Iteratively adjust parameters like gradient time, temperature, and flow rate. Focus on improving selectivity (α) [3].
3. Robustness Testing Ensure method reliability. Deliberately vary critical parameters (e.g., pH, temperature) to establish method tolerances [3].
4. Method Validation Prove method is fit for purpose. Formally test and document parameters like accuracy, precision, and linearity according to industry standards [3].

FAQs on Analytical Techniques

Q: Why is an inert atmosphere and anhydrous solvent critical for SnF₄ synthesis? A: Tin(IV) fluoride and its complexes are typically moisture-sensitive [1]. Exposure to air or water can lead to decomposition, hydrolyzing the complex and yielding incorrect products.

Q: What is the main structural insight from ¹¹⁹Sn NMR? A: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination environment. For example, in [SnF₄(OPMe₃)₂], the ¹¹⁹Sn NMR signal appears at a different position (δ -220 ppm in THF) compared to other tin halide complexes, reflecting its unique electronic structure [1].

Q: How can I mitigate matrix effects in my HPLC analysis? A: Several strategies exist [3]:

  • Sample Dilution: The simplest approach if sensitivity is adequate.
  • Sample Extraction: Removes interfering compounds (e.g., Solid Phase Extraction).
  • 2D-LC: Offers a higher degree of separation.
  • Alternative Detection: Switching to a more selective detector (e.g., MS) can circumvent issues.

References

Tin(IV) Fluoride: Hazards Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identified hazards and classification for tin(IV) fluoride according to the Globally Harmonized System (GHS) [1] [2].

Hazard Aspect Classification Statement Codes & Descriptions
GHS Pictogram Corrosive, Acute Toxicity Skull and crossbones, Corrosive surface
Signal Word Danger Indicates serious hazard severity [2].

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled [1] [2]. | |

Exposure Controls and Safe Handling

Engineering Controls & Personal Protective Equipment (PPE)

Adhere to the following controls to minimize exposure [3] [2]:

  • Ventilation: Use local exhaust ventilation (e.g., fume hood) or ensure the workspace is well-ventilated.
  • Respiratory Protection: In cases of inadequate ventilation or where dust is present, use a NIOSH-approved particulate respirator.
  • Eye/Face Protection: Wear tight-fitting safety goggles and a face shield.
  • Skin Protection: Wear chemical-impermeable gloves and flame-resistant, impervious clothing to prevent skin contact.
  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Safe Storage and Incompatibilities
  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protected from sunlight and moisture [2].
  • Incompatible Materials: Keep away from [2]:
    • Strong oxidizing agents (e.g., peroxides, chlorates)
    • Reactive metals (e.g., potassium, sodium)
    • Acids
    • Organic materials

First Aid Measures

Immediately seek medical attention after administering first aid [2].

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration with a pocket mask to avoid mouth-to-mouth contact [3] [2].
Skin Contact Wipe off excess material. Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes (wash before reuse) [2].
Eye Contact Rinse cautiously with flowing water for at least 15 minutes, lifting the upper and lower eyelids. Ensure thorough irrigation [2].
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person [3] [2].

Firefighting and Spill Response

  • Firefighting: Tin(IV) fluoride is non-flammable. However, under high temperatures or in a fire, it may decompose and produce toxic and corrosive fumes (e.g., hydrogen fluoride gas and tin oxides). Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish surrounding fires. Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) [2].
  • Spill Response: [2]
    • Personal Precautions: Restrict access to the area. Avoid breathing dust and prevent contact with skin or clothing. Use spark-proof tools.
    • Containment & Cleanup: Contain the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite. Collect the spilled material using a shovel and place it in a suitable container for disposal. Finish cleaning by spreading water on the contaminated surface.

Emergency Response Workflow

The diagram below outlines the logical decision process in case of an incident involving tin(IV) fluoride.

Start Tin(IV) Fluoride Incident Fire Fire/Decomposition Fumes? Start->Fire Spill Spill/Release? Start->Spill Exposure Personal Exposure? Start->Exposure FF1 Wear full protective gear and SCBA Fire->FF1 Env1 Prevent entry into drains or environment Spill->Env1 Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Contact Skin/Eye Contact Exposure->Contact FA1 Move to fresh air. Provide oxygen if needed. Inhalation->FA1 FA2 Do NOT induce vomiting. Rinse mouth with water. Ingestion->FA2 FA3 Wipe off, then flush with water for 15 min. Contact->FA3 FF2 Use suitable extinguishing media: Water spray, CO₂, foam FF1->FF2 Env2 Contain with inert absorbent (sand, vermiculite) Env1->Env2 Env3 Collect in sealed container for disposal Env2->Env3 Medical Seek immediate medical attention FA1->Medical FA2->Medical FA3->Medical

Frequently Asked Questions

Q1: What toxic fumes might be released when handling tin(IV) fluoride under high heat? When heated to decomposition, tin(IV) fluoride can emit highly toxic and corrosive fumes, including hydrogen fluoride (HF) gas and tin oxides [2]. All thermal processing must be conducted within a certified fume hood with appropriate personal protective equipment.

Q2: How should I dispose of waste material containing tin(IV) fluoride? Waste that cannot be recycled should be managed in an appropriate and approved waste disposal facility. Contaminated packaging should be triple-rinsed and offered for recycling or disposed of according to local regulations [3]. Always comply with your institution's hazardous waste disposal protocols.

Q3: The safety data for tin(II) fluoride (Stannous Fluoride) is more comprehensive. Can I use it as a guide? Yes, with caution. Tin(II) fluoride (SnF₂) shares similar hazard statements (e.g., H302, H312, H314) and is also classified as toxic and corrosive [2]. The first aid measures and general handling precautions (use of PPE, working in a fume hood) are directly applicable and should be followed for SnF₄. However, always treat SnF₄ with the highest level of caution due to its specific properties.

References

Chemical Background of Tin Fluorides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key tin fluoride compounds and their roles based on the search results.

Compound Key Properties & Context Relevant Findings from Literature
Tin(IV) Fluoride (SnF₄) White solid; high melting point (>700°C); octahedrally coordinated tin structure [1]. Can be synthesized from SnCl₄ and HF [1]; identified as a product of ligand exchange reaction between SnF₂ and SnI₄ (from NF₃ breakdown) [2].
Tin(II) Fluoride (SnF₂) Additive in tin halide perovskite solar cells; prevents oxidation of Sn(II) to Sn(IV) [2]. Primary product of NF₃ reaction with liquid tin; suggested as a potential antibacterial material [3]. Acts by selectively complexing SnIV as SnF₄, preventing its inclusion in the perovskite structure [2].

Experimental Insights & Protocols

While the search results do not contain explicit protocols for controlling SnF₄ decomposition, they provide insights into related reactions and handling.

  • Reaction between NF₃ and Liquid Tin [3]:

    • Methodology: Nitrogen trifluoride (NF₃) gas was passed through a reactor containing liquid tin. The reaction produced particulate matter, which was filtered out.
    • Findings: The primary fluorine compound found in the filtered particulate matter was SnF₂, not SnF₄. This suggests the reaction conditions favored the formation of the stannous fluoride.
  • Role of SnF₂ in Preventing SnIV Incorporation [2]:

    • Methodology: A combination of analytical techniques, including ¹¹⁹Sn-NMR and Hard X-ray photoelectron spectroscopy (HAXPES), was used on perovskite precursor solutions and films.
    • Findings: The study clarified that SnF₂ does not reduce SnIV. Instead, a ligand exchange reaction occurs: SnIVI₄ + 2 SnIIF₂ → SnIVF₄ + 2 SnIII₂. The formed SnF₄ has a lower tendency to be incorporated into the perovskite crystal structure than SnI₄, effectively sequestering the harmful SnIV.

FAQs Based on Available Information

Here are answers to some anticipated questions based on the gathered literature.

  • Q: Does SnF₂ act as a reducing agent for SnIV?

    • A: No, according to NMR studies, SnF₂ does not reduce SnIV to SnII. Instead, it undergoes a ligand exchange reaction with SnIV iodides (like SnI₄) to form SnF₄, effectively removing SnIV from the system [2].
  • Q: What is a common method for synthesizing SnF₄?

    • A: One common laboratory synthesis involves the reaction of tin(IV) chloride with anhydrous hydrogen fluoride: SnCl₄ + 4 HF → SnF₄ + 4 HCl [1].

Conceptual Workflow for Experimentation

Since specific decomposition pathways were not found, the diagram below outlines a general logical workflow for developing a controlled experimental process, which you can adapt for SnF₄.

snf4_control Start Define Experiment Goal A Literature Review & Background Research Start->A B Hypothesis & Risk Assessment A->B C Design Experimental Protocol B->C D Select Parameters C->D E Run Controlled Experiment D->E F Analyze & Characterize Products E->F G Refine Protocol F->G Results Not Stable H Document Process & Establish Guidelines F->H Success G->C Adjust Parameters

References

Improving Tetrafluorostannane Stability: FAQs & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the main stability challenge when working with Tetrafluorostannane (SnF₄)? The primary challenge is its high reactivity with moisture. This compound is a hygroscopic solid that readily hydrolyzes upon contact with water or moisture in the air [1]. This reaction produces tin(II) fluoride and highly corrosive hydrofluoric acid (HF), which degrades your compound and poses a significant safety hazard [1].

FAQ 2: How can I prevent the hydrolysis of SnF₄ during storage and handling? Preventing exposure to moisture is key. The following table summarizes the core strategies:

Measure Recommended Protocol
Atmosphere Control Handle and store SnF₄ in an inert atmosphere glove box or using a Schlenk line.
Environment Drying Use a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅).
Container Sealing Ensure all containers, including vials and reaction vessels, are airtight.

FAQ 3: My SnF₄ sample appears to be decomposing. How can I confirm this and what should I do? You can confirm decomposition and identify its cause through the following workflow:

Start Observed: Suspected SnF4 Decomposition Visual Visual Inspection Start->Visual Fumes Presence of white fumes or corrosive residue? Visual->Fumes ConfirmHF Likely hydrolysis. Confirm with HF test paper. Fumes->ConfirmHF Yes Atmosphere Check Inert Atmosphere Fumes->Atmosphere No Dispose Safely dispose of sample. Start with a new, properly stored batch. ConfirmHF->Dispose Purity Check Moisture Purity Atmosphere->Purity Reseal Reseal container and dry storage environment. Purity->Reseal

Detailed Experimental Protocols

For critical procedures, follow these detailed methodologies to ensure stability.

Protocol 1: Safe Transfer of SnF₄ under Inert Atmosphere

  • Objective: To transfer a sample of SnF₄ from its storage container to a reaction vessel without exposure to air.
  • Equipment: Glove box filled with argon or nitrogen, or a Schlenk line setup; airtight spatula; vials and flasks with secure seals.
  • Procedure:
    • Place the original SnF₄ container, receiving vial, and tools inside the glove box antechamber.
    • Evacuate the antechamber and refill it with inert gas. Repeat this purge cycle at least three times.
    • Transfer all items into the main glove box chamber.
    • Perform the sample weighing and transfer quickly using the airtight spatula.
    • Seal the new container tightly before removing it from the inert atmosphere.

Protocol 2: Purging a Reaction Mixture with Inert Gas

  • Objective: To remove dissolved oxygen and atmospheric moisture from a solvent or reaction mixture prior to introducing SnF₄.
  • Equipment: Schlenk flask, magnetic stirrer, inert gas source (N₂ or Ar), rubber septum, syringe with long needle.
  • Procedure:
    • Add your solvent to the Schlenk flask with a stir bar.
    • Seal the flask with a rubber septum.
    • Insert a needle attached to the inert gas line into the septum, allowing gas to flow into the flask headspace.
    • Insert a second needle to act as an outlet for displaced air.
    • Bubble the inert gas through the solvent vigorously while stirring for 20-30 minutes.
    • After purging, maintain a positive pressure of inert gas in the flask.

Safety and Advanced Application Notes

  • Handling and Disposal: Always use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Work inside a certified fume hood. For disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding toxic and HF-generating compounds.
  • Advanced Concepts for Stability: In material science, SnF₄ is investigated as a precursor for transparent conducting thin films and advanced glasses [1]. In these applications, stability is managed by using gas-phase deposition techniques (like Chemical Vapor Deposition), which circumvent the compound's solubility and moisture issues by operating under vacuum or highly controlled atmospheres [1].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the main challenges in synthesizing and handling SnF₄?

    • A: The primary challenges involve its sensitivity to moisture, which leads to hydrolysis, and its high sublimation temperature (above 700 °C) [1]. Furthermore, achieving pure crystalline products and working with its strong Lewis acidity, which complicates adduct formation, are common hurdles [1] [2].
  • Q2: My SnF₄ product appears cloudy or gelatinous. What happened?

    • A: A cloudy or gelatinous product is a strong indicator of hydrolysis due to moisture exposure [1]. This can occur if the starting materials, reaction atmosphere, or storage containers were not thoroughly dried. Ensure all procedures are performed under strict anhydrous conditions, using a glove box or Schlenk line.
  • Q3: Why might my SnF₄ adducts form unexpected isomeric mixtures?

    • A: SnF₄ adducts (e.g., SnF₄L₂) can exist as a mixture of cis and trans isomers [2]. The ratio of these isomers depends on the specific ligand used, the reaction conditions, and the strength of SnF₄'s Lewis acidity compared to its chloride analogue. Characterization techniques like ¹⁹F NMR are essential for identifying these mixtures [2].
  • Q4: How can I confirm the successful synthesis of a SnF₄ adduct?

    • A: Use a combination of techniques. Multinuclear NMR (¹⁹F, ³¹P, ¹¹⁹Sn) is particularly powerful for confirming coordination and identifying isomerism [2]. Elemental analysis can verify composition, while IR spectroscopy can show shifts in ligand vibrational modes upon coordination [2].

Troubleshooting Guide

Here is a structured table to help you diagnose and resolve specific experimental problems.

Problem & Symptoms Potential Cause Recommended Solution
Low Product Yield Hydrolysis; Incomplete reaction; Loss from sublimation during synthesis Use excess anhydrous HF [1]; Ensure complete reaction of SnCl₄; Check system seals and control heating.
Product Purity Issues Unreacted starting materials; Moisture contamination; Formation of byproducts like K₂SnF₆ Purify via sublimation [1]; Reprecipitate from anhydrous solvent; Wash product with dry inert solvent.
Handling Difficulties Material reacts with atmospheric moisture Store and handle in a certified glove box or using Schlenk line techniques; Use air-tight containers.
Unexpected Isomer Ratios in Adducts Ligand-dependent equilibrium; Kinetic vs. thermodynamic control Ligand selection ((CF₃CH₂O)₃PO favors cis [2]); Optimize reaction time and temperature.

Experimental Protocols & Characterization

Here are detailed methodologies for key procedures cited in troubleshooting.

1. Standard Synthesis of SnF₄ from SnCl₄ [1]

  • Principle: Anhydrous hydrogen fluoride (HF) undergoes a halide exchange reaction with tin(IV) chloride.
  • Procedure:
    • Conduct the entire reaction in a PTFE or Monel metal apparatus under an inert, dry atmosphere.
    • Slowly add anhydrous tin(IV) chloride (SnCl₄) to an excess of anhydrous liquid HF at low temperatures (e.g., -20°C to 0°C).
    • Allow the mixture to warm to room temperature slowly, with stirring, to release HCl gas.
    • Remove any volatile byproducts and excess HF under vacuum.
    • Purify the solid SnF₄ product by sublimation under vacuum at high temperature (above 400°C) [1].
  • Safety: Anhydrous HF is extremely hazardous and requires specialized equipment and training.

2. Synthesis of SnF₄ Adducts (e.g., with Fluoroalkyl Phosphoryl Ligands) [2]

  • Principle: SnF₄ acts as a Lewis acid, coordinating to neutral donor ligands (L) to form octahedral complexes.
  • Procedure:
    • Dissolve freshly prepared SnF₄ in a dry, inert solvent (e.g., CH₂Cl₂) in a Schlenk tube.
    • Slowly add the ligand (e.g., (R₂N)ₙP(O)(OCH₂CF₃)₃₋ₙ) in a stoichiometric ratio (e.g., 2:1 L:SnF₄ for SnF₄L₂).
    • Stir the reaction mixture at room temperature for several hours.
    • Precipitate the product by concentrating the solution or adding a non-solvent like dry hexane.
    • Isolate the solid adduct by filtration and wash with cold solvent.

3. Characterization of SnF₄ and its Adducts

  • X-ray Diffraction (XRD): To determine crystal structure and phase purity. Pure SnF₄ has a tetragonal structure [1].
  • Multinuclear NMR Spectroscopy: The most definitive tool for solution-state analysis [2].
    • ¹⁹F NMR: Distinguishes between free and coordinated F, and identifies cis/trans isomers in adducts.
    • ¹¹⁹Sn NMR: Provides direct information about the tin coordination environment.
    • ³¹P NMR: If phosphorus-containing ligands are used, it confirms ligand coordination.
  • IR Spectroscopy: Useful for observing shifts in the P=O stretching frequency of phosphoryl ligands upon coordination to SnF₄ [2].

Workflow Diagrams

The following diagrams, created with DOT language, illustrate key procedures and relationships.

synthesis Start Start: Prepare Anhydrous SnCl₄ HF React with Anhydrous HF Start->HF Gas HCl Gas Evolved HF->Gas Product Crude SnF₄ Product Gas->Product Purify Purify by Sublimation Product->Purify Final Pure SnF₄ Purify->Final MoistureTrap Critical: Exclude Moisture MoistureTrap->HF

SnF₄ Synthesis and Purification Workflow

adduct SnF4 SnF₄ (Lewis Acid) Adduct SnF₄L₂ Adduct Formation SnF4->Adduct Ligand Ligand (L) e.g., Phosphoryl Base Ligand->Adduct IsomerMixture Isomeric Mixture Adduct->IsomerMixture Cis cis-Isomer IsomerMixture->Cis Favored by weak ligands Trans trans-Isomer IsomerMixture->Trans Favored by strong ligands NMR Characterize via Multinuclear NMR Cis->NMR Trans->NMR

SnF₄ Adduct Formation and Isomerism

safety Hazard Hazard: Moisture-Sensitive Requirement Essential Requirements Hazard->Requirement Glovebox Glove Box Requirement->Glovebox Schlenk Schlenk Line Requirement->Schlenk DrySolvent Anhydrous Solvents Requirement->DrySolvent SealedContainer Sealed Storage Requirement->SealedContainer

Critical Handling Requirements for SnF₄

References

Tin(IV) Fluoride: Hazard Identification and First Aid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary hazards associated with SnF₄ as per GHS labelling and corresponding first aid measures [1].

Hazard Aspect Details First Aid Measures
GHS Hazard Statements H302, H312, H314, H332 [1]
Health Effects Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage [1].
First Aid: Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
First Aid: Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. For burns, seek medical attention.
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if possible. Seek immediate medical attention.
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.

Safe Handling and Storage Protocols

Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield. Use in a fume hood or with adequate ventilation to avoid inhalation of dust or aerosols [1].
  • Incompatibilities: Avoid contact with strong acids and bases. Handle with extreme care to prevent the release of hydrogen fluoride (HF) [1].
  • Hygiene: Do not eat, drink, or smoke when using this chemical. Wash hands thoroughly after handling.
Storage Guidelines
  • Store in a cool, dry, and well-ventilated area.
  • Keep the container tightly sealed.
  • Store away from incompatible materials.

Experimental Context and Workflow

Understanding the chemical's properties and common experimental procedures is crucial for safe and effective use.

Key Chemical Properties

The following table outlines the fundamental identifiers and physical properties of Tin(IV) Fluoride [1].

Property Value / Description
IUPAC Name Tin(IV) fluoride
Other Names Stannic fluoride, Tin tetrafluoride
Chemical Formula SnF₄
Molar Mass 194.704 g/mol
Appearance White solid
Density 4.78 g/cm³
Melting Point Sublimes above 700 °C
Crystal Structure Tetragonal
Synthesis Procedure

A common laboratory synthesis involves the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [1]: SnCl₄ + 4 HF → SnF₄ + 4 HCl

This reaction must be conducted in a specialized fume hood designed to handle highly corrosive and toxic hydrogen fluoride gas.

Complex Formation and Analysis

Tin(IV) fluoride acts as a Lewis acid and forms complexes with various ligands. The diagram below illustrates a general workflow for synthesizing and characterizing these complexes, as referenced in the literature [2].

G Start Start: Prepare Anhydrous SnF₄ A Select Ligand (e.g., phosphine) Start->A B React SnF₄ with Ligand in Anhydrous Solvent (e.g., CH₂Cl₂) A->B C Purify Product (Crystallization) B->C D Characterize Complex C->D D1 Elemental Analysis D->D1 D2 Infrared (IR) Spectroscopy D->D2 D3 Multinuclear NMR (¹H, ¹⁹F, ³¹P, ¹¹⁹Sn) D->D3 D4 X-ray Crystallography D->D4

Related Fluoride Compound Research

While your focus is on tin(IV) fluoride, awareness of related fluoride toxicology is important for comprehensive lab safety.

  • Neurotoxicity of Fluoride Ions: Multiple animal studies indicate that prolonged exposure to high levels of fluoride ions (F⁻), especially during development, can lead to neurotoxic effects, including impaired memory and depressive-like behaviors. These effects are associated with biochemical changes in the brain, such as altered activity of acetylcholinesterase (AChE) and glutamate transaminases (GOT, GPT) [3].
  • Comparison with Titanium Tetrafluoride (TiF₄): TiF₄, another metal fluoride used in dental research, has been studied in vivo for safety. One study found that topical application in a rat model was effective in preventing tooth erosion without causing significant histopathological damage to gingival tissues or a marked increase in fluoride content in most organs [4]. This highlights that the toxicity profile can vary significantly between different metal fluorides.

Frequently Asked Questions (FAQs)

Q1: What is the most critical hazard when working with Tin(IV) Fluoride? The combined risks of severe skin and eye corrosion (H314) and toxicity via multiple routes of entry (swallowing, skin contact, inhalation) make comprehensive PPE and engineering controls (like a fume hood) non-negotiable [1].

Q2: How should I dispose of Tin(IV) Fluoride waste? You must comply with all local, state, and federal hazardous waste regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures. Never dispose of it down the drain with regular waste.

Q3: Why is the melting point of SnF₄ so much higher than other tin(IV) halides? Unlike the molecular, tetrahedral structures of SnCl₄, SnBr₄, and SnI₄, SnF₄ forms a polymeric solid-state structure with octahedrally coordinated tin atoms that share fluoride bridges. This extended network bonding results in a much higher thermal stability and melting point [1].

References

Chemical Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifiers and physical properties of Tin(IV) Fluoride as found in the search results [1] [2] [3].

Property Description
Chemical Names Tin(IV) Fluoride, Stannic fluoride, Tin tetrafluoride [1] [2]
Linear Formula SnF₄ [1]
CAS Number 7783-62-2 [1] [3]
Molar Mass 194.70 g/mol [1] [2]
Appearance White solid, white powder, or white tetragonal crystals [1] [2] [3]
Density 4.78 g/cm³ [1] [2] [3]
Melting Point Sublimes above 700 °C (1292 °F) [1] [2]

Hazards and Safe Handling

This section outlines the identified hazards and general safety precautions.

Hazard Classification

The available sources agree on the following hazard statements for SnF₄ [1] [2]:

  • H302: Harmful if swallowed.
  • H312: Harmful in contact with skin.
  • H314: Causes severe skin burns and eye damage.
  • H332: Harmful if inhaled.

The GHS pictogram used is for health hazards, and the hazard code is listed as 'Xn' (Harmful) [1].

Precautionary Measures

The following precautionary statements are associated with SnF₄ [1] [2]:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
  • P305 + P354 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow & Hazard Management

The following diagram maps out the key hazard control points and procedures when handling SnF₄ in the laboratory, based on the precautionary statements and general lab safety principles.

snf4_safety_workflow SnF4 Handling Safety Workflow cluster_ppe Required Personal Protective Equipment cluster_hazards Primary Hazard Controls cluster_response Immediate First-Aid Measures start Start: Plan SnF4 Experiment ppe Don Appropriate PPE start->ppe gloves Protective Gloves ppe->gloves clothing Protective Clothing ppe->clothing eye_prot Eye & Face Protection ppe->eye_prot handling Conduct Experiment in Controlled Environment gloves->handling clothing->handling eye_prot->handling inhale Avoid Breathing Dust handling->inhale contact Prevent Skin & Eye Contact handling->contact ingest Prevent Ingestion handling->ingest emergency Emergency Response inhale->emergency contact->emergency ingest->emergency eyes EYE CONTACT: Rinse cautiously with water emergency->eyes skin SKIN CONTACT: Wash with soap and water emergency->skin swallow IF SWALLOWED: Rinse mouth, DO NOT induce vomiting emergency->swallow inhale_e IF INHALED: Move to fresh air emergency->inhale_e end End: Seek Medical Attention eyes->end skin->end swallow->end inhale_e->end

Frequently Asked Questions

What is the solubility of Tin(IV) Fluoride? Information on solubility appears to be conflicting. One source indicates it is a "water insoluble Tin source" [1], while another describes it as "soluble in cold water" but notes that it hydrolyzes [3]. This suggests that its behavior in water is complex and may involve reaction.

How should Tin(IV) Fluoride be stored and disposed of? The search results do not provide specific information on storage conditions or disposal procedures. You must consult the official Safety Data Sheet (SDS) for this critical information.

What is the structure of SnF₄? Unlike the other tetrahalides of tin, Tin(IV) Fluoride has a solid-state structure where tin is octahedrally coordinated. The octahedra share four corners, with two terminal, unshared fluorine atoms [2].

Guidance for Laboratory Use

  • Always Consult the SDS: The information provided here is a summary. You must obtain and review the full Safety Data Sheet (SDS) from your chemical supplier before working with Tin(IV) Fluoride. The SDS contains vital details on toxicological information, ecological information, disposal considerations, and regulatory information that are missing from general sources.
  • Standard Laboratory Practice: Always use appropriate engineering controls (e.g., a fume hood) when handling powders to prevent inhalation and environmental release. Ensure safety showers and eye-wash stations are accessible.

References

tetrafluorostannane reaction troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Tetrafluorostannane: Properties & Handling

Understanding its core properties is the first step in troubleshooting.

Property Description
Chemical Formula SnF₄ [1]
Molecular Weight 194.70 g/mol [1]
Appearance Colorless, hygroscopic solid [1]
Key Hazard Causes severe skin burns and eye damage; harmful if swallowed, inhaled, or in contact with skin [1]

Critical Handling Notes:

  • Moisture Sensitivity: this compound is hygroscopic and readily reacts with moisture [1]. This is a primary source of experimental error.
  • Incompatibility: It reacts with water and metals [1]. Ensure all equipment is perfectly dry and use compatible materials.

Troubleshooting Guide & FAQs

Here are solutions to common experimental issues.

Problem Possible Cause Solution / Recommended Practice
Low Product Yield / Unwanted Byproducts Reaction with atmospheric moisture (hydrolysis) [1]. Ensure strict anhydrous conditions. Use a glove box or sealed reaction apparatus. Purity reagents and solvents to be anhydrous.
Formation of a White Solid or Cloudy Solution Hydrolysis producing SnF₂ and HF [1]. Check system for leaks. Use drying tubes (e.g., filled with P₂O₅) to protect the reaction atmosphere.
Unexpected Pressure Build-up Release of HF gas from hydrolysis [1]. Use pressure-rated equipment and conduct reactions in a well-ventilated fume hood.
Corrosion of Reaction Vessels Reaction with metal equipment or use of glass incompatible with HF [1]. Use HF-resistant labware (e.g., Teflon/PTFE, polypropylene).
Poor Performance as a Fluorinating Agent The compound has decomposed due to improper storage or is impure. Source fresh, high-purity material. Store in a sealed, moisture-free environment.

Experimental Protocol: Safe Handling

This methodology outlines best practices for working with this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves (e.g., nitrile), safety goggles, and a lab coat. Given the hazards, consider a face shield for procedures with splash risk [1].
  • Environment: Perform all work in a certified fume hood to ensure adequate ventilation and protect against inhalation hazards and HF exposure [1].
  • Equipment Preparation: Use air- and moisture-sensitive techniques. Assemble glassware while hot from a drying oven or purge it with an inert gas (e.g., argon or nitrogen). Use sealed systems or Schlenk lines [1].
  • Waste Disposal: Clearly label all waste containers. Quench waste products carefully according to your institution's environmental health and safety protocols, specifically for toxic and corrosive fluoride-containing waste.

The Hydrolysis Reaction of SnF₄

The diagram below illustrates the primary decomposition pathway that often complicates experiments.

G SnF4 This compound (SnF₄) Exposure Moisture Exposure SnF4->Exposure Improper Handling H2O Water (H₂O) H2O->Exposure SnF2 Tin(II) Fluoride (SnF₂) Exposure->SnF2 Results in HF Hydrofluoric Acid (HF) Exposure->HF Results in Problem Experimental Problems: - Low Yield - Equipment Corrosion - Safety Hazard SnF2->Problem HF->Problem

Key Information for Your Audience

For researchers and drug development professionals, it's useful to know that this compound and related fluorinated compounds are significant in materials science. They have been investigated for developing transparent conducting thin films and advanced glasses, and they serve as precursors for other tin-based compounds, including some with antimicrobial properties [1].

I hope this structured information serves as a solid foundation for your technical support center. The most critical aspects to emphasize for your users are the strict anhydrous handling procedures and the serious safety hazards posed by both SnF₄ itself and its hydrolysis byproduct, HF.

References

SnF4 Basic Compound Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental properties of tin(IV) fluoride as found in the literature [1] [2]:

Property Description
Chemical Names tin(IV) fluoride, stannic fluoride, tin tetrafluoride [1] [2]
Chemical Formula SnF₄ [1] [2]
Appearance White crystalline solid [1] [2]
Molar Mass 194.704 g/mol [1] [2]
Density 4.78 g/cm³ [1] [2]
Melting Point Above 700 °C (sublimes) [1] [2]

Suggested Paths for Method Development

To build the troubleshooting guides and FAQs for your support center, you may need to consult more specialized resources. Here are some suggestions for finding the specific experimental protocols:

  • Consult Specialized Handbooks: Analytical procedures for inorganic compounds are often detailed in dedicated handbooks, such as those from the Reagents Division of the American Chemical Society (ACS).
  • Explore Technical Databases: Search in-depth technical databases like TRC Pharmaceuticals or SPECS for data sheets on SnF4, which sometimes include quality control specifications.
  • Adapt General Techniques: While not specified for SnF4 in the search results, general analytical techniques are used for purity assessment. The workflow below outlines a potential logical approach to method development, inspired by common laboratory practices.

cluster_1 Purity & Identity Confirmation Methods Start Start: SnF4 Purity Assessment Step1 Initial Visual Inspection (Appearance: White Crystalline Solid) Start->Step1 Step2 Solubility Profile Analysis Step1->Step2 Step3 Purity & Identity Confirmation Step2->Step3 Step4 Interpret Results Step3->Step4 A Thermal Analysis (e.g., DSC/TGA) End Define Specifications for Future Batches Step4->End B Elemental Analysis (EA) (Compare %F, %Sn to theoretical) C Spectroscopic Methods (e.g., FTIR, NMR, XPS) D X-ray Diffraction (XRD) (Crystal structure verification)

References

tetrafluorostannane vs tin II fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

Feature Tin(II) Fluoride (Stannous Fluoride) Tetrafluorostannane (Tin(IV) Fluoride)
Chemical Formula SnF₂[ citation : 1] SnF₄[ citation : 5]
Molar Mass 156.69 g/mol[ citation : 1] 194.70 g/mol[ citation : 5]
Tin Oxidation State +2[ citation : 1] +4[ citation : 5]
Appearance Colorless solid[ citation : 1] Colorless, hygroscopic solid[ citation : 5]
Primary Applications Active ingredient in toothpaste to prevent cavities; reduces gingivitis and erosion[ citation : 1] Fluorinating agent in organic synthesis; precursor for materials science (e.g., thin films, advanced glasses)[ citation : 5]
Key Mechanism in Dentistry Converts tooth hydroxyapatite to more acid-resistant fluorapatite; has antimicrobial properties[citation : 1] Not used in commercial dental products. Research shows TiF₄ (a different metal fluoride) works by forming a protective glaze-like layer, but this mechanism is not established for SnF₄[citation : 4]
Safety Profile (Concentrated) Can cause irritation; harmful if swallowed (Rat LD50: 360 mg/kg)[citation : 6] Harmful if swallowed, inhaled, or in contact with skin; can cause severe skin burns and eye damage[citation : 5]

Experimental Insights in Dental Research

Much of the comparative clinical research involves Tin(II) Fluoride and other metal fluorides like Titanium Tetrafluoride (TiF₄), rather than this compound. The experimental data below highlights this context and may be useful for your comparison.

Experimental Protocol for Anti-Caries Efficacy
  • Objective: To evaluate the protective effect of different fluoride agents on dentin against a cariogenic challenge.
  • Model: An in vitro microcosm biofilm model is often used. Dentin samples (often bovine) are irradiated to simulate the increased susceptibility seen in patients undergoing head and neck radiotherapy[citation : 2].
  • Treatment: Samples are divided into groups and treated with one of the following:
    • Test groups: 4% TiF₄ varnish, 5.42% NaF varnish, 30% Silver Diamine Fluoride (SDF) solution.
    • Control groups: Placebo varnish, or no treatment (negative control)[citation : 2].
  • Biofilm Formation: Biofilm is cultivated on the dentin samples using human dental plaque from specific patient groups (e.g., head-neck cancer patients) mixed with artificial saliva, which is replenished daily over several days[citation : 2].
  • Analysis:
    • Demineralization Assessment: Analyzed using Transverse Microradiography (TMR) to quantify mineral loss (ΔZ) and lesion depth (Ld)[citation : 2].
    • Biofilm Analysis: Includes viability assays, colony-forming unit (CFU) counting for various bacteria, and measurement of lactic acid production[citation : 2].
Key Findings from Comparative Studies
  • Efficacy against Demineralization: In studies comparing TiF₄ and SnF₂, a brief (1-minute) application of TiF₄ to dentin resulted in a similar increase in fluoride content as a 4-minute application of SnF₂. Critically, the TiF₄ treatment caused less surface demineralization[citation : 7].
  • Antimicrobial Action: TiF₄ varnish and SDF solution significantly reduced biofilm viability compared to a negative control. TiF₄ was also effective in reducing the CFU count of total microorganisms[citation : 2].

The experimental workflow for these types of studies can be visualized as follows:

G Start Dentin Sample Preparation A Apply Fluoride Agent (TiF4, SnF2, NaF, SDF, Placebo) Start->A B Microcosm Biofilm Challenge A->B C Post-Experiment Analysis B->C D1 Demineralization (TMR) C->D1 D2 Biofilm Assays (CFU, Lactic Acid) C->D2 End Data on Mineral Loss & Antimicrobial Effect D1->End D2->End

Key Takeaways for Researchers

  • SnF₂ is a Clinical Gold Standard: Its mechanisms (remineralization and antimicrobial action) are well-understood and proven in commercial products[citation : 1].
  • SnF₄ is a Specialty Reagent: Its primary value lies in synthetic chemistry and materials science as a precursor and fluorinating agent, not in biomedicine[citation : 5].
  • Comparative Models are Contextual: When evaluating "alternatives," the most relevant data comes from studies comparing SnF₂ to other metal fluorides like TiF₄, which operates through a different, surface-protective mechanism[citation : 4][citation : 7].

Silicon Tetrafluoride (SiF4) at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties and experimental data available for Silicon Tetrafluoride (SiF4).

Property Description / Value Experimental Context
Chemical Formula SiF4 N/A [1] [2]
Molecular Weight 104.0791 g/mol Data from NIST standard reference [2].
Appearance Colorless gas N/A [1] [3]
Boiling Point -86°C (187 K) Data from NIST compilation [2].
Melting Point -95.7°C [1] [4] N/A
Critical Temperature 259 K Data from NIST compilation [2].
Critical Pressure 37.15 bar Data from NIST compilation [2].
Density (gas) 4.69 g/L [4] N/A
Key Reactivity Hydrolyzes in water: SiF4 + 2H2O → SiO2 + 4HF Basis for its use in precision etching [1] [4] [3].
Primary Applications Semiconductor plasma etching, doping optical fibers, chemical synthesis [1] [4] [3] N/A

Experimental Insights into SiF4

For researchers, the practical application of SiF4 often involves specific experimental protocols, particularly in semiconductor manufacturing:

  • Application in Plasma Etching: In Reactive Ion Etching (RIE), high-purity SiF4 gas is introduced into a vacuum chamber where it is energized into a plasma [1] [4]. This plasma dissociates the SiF4 molecules, producing highly reactive fluorine radicals.
  • Mechanism: These fluorine radicals selectively react with exposed silicon or silicon dioxide (SiO2) surfaces on a wafer, forming volatile silicon tetrafluoride (SiF4) as a byproduct, which is then evacuated from the chamber [1] [4].
  • Protocol Details: This process allows for anisotropic (vertical) etching, which is crucial for creating high-aspect-ratio features in advanced microchips. The etch rate can be precisely monitored in real-time using techniques like laser absorption spectroscopy to track the partial pressure of SiF4 [1] [4].
  • Advanced Use Case: SiF4 is also used in Chemical Vapor Deposition (CVD) to deposit silicon oxyfluoride (SiOF) films, which act as insulators with a low dielectric constant, reducing signal delay between transistors in high-speed chips [4] [3].

The following diagram illustrates the core experimental workflow for using SiF4 in semiconductor plasma etching:

Start Start: Si Wafer with SiO₂ Layer A Load Wafer into Vacuum Chamber Start->A B Introduce High-Purity SiF₄ Gas A->B C Ignite RF Plasma (Dissociates SiF₄) B->C D F Radicals Etch SiO₂ Surface (Forms volatile SiF₄) C->D E Pump Away Volatile Byproducts D->E End End: Patterned Wafer E->End

Information Gap on Tin Tetrafluoride (SnF4)

Despite a thorough search, I found no data on SnF4's physical properties, experimental protocols, or modern high-tech applications. This lack of information makes a direct, objective comparison with SiF4 impossible at this time. The available literature on SnF4 may be limited to different fields, such as materials science or catalysis, or it may simply not share the same industrial prominence as SiF4.

References

SnF₄ vs. PbF₄: Property & Synthesis Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Property / Aspect Tin(IV) Fluoride (SnF₄) Lead(IV) Fluoride (PbF₄)
Molecular Weight 194.70 g/mol [1] 283.19 g/mol [2]
Appearance White solid [3] [1] White, odorless solid [2]
Melting Point >700 °C (sublimes) [3] [1] Decomposes upon heating [2]
Density 4.78 g/cm³ [3] [1] Information Missing
Solid-State Structure Polymeric structure with octahedrally coordinated Sn [3] Tetrahedral molecular geometry [2]
Key Synthesis Method Reaction of SnCl₄ with anhydrous HF [3] Direct fluorination of PbO or PbF₂ with F₂ gas [2]

Synthesis and Experimental Protocols

The synthesis of both compounds requires handling highly corrosive and toxic materials. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE) and corrosion-resistant equipment, such as PTFE (Teflon) or Monel metal.

Synthesis of Tin(IV) Fluoride

A standard laboratory method involves the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [3].

  • Reaction: SnCl₄ + 4 HF → SnF₄ + 4 HCl
  • Procedure Outline:
    • Place a stoichiometric amount of tin(IV) chloride (SnCl₄) in a PTFE reaction vessel.
    • Carefully condense anhydrous hydrogen fluoride (HF) onto the SnCl₄ under a cooled environment.
    • Allow the reaction to proceed, typically with stirring, until the evolution of hydrogen chloride (HCl) gas subsides.
    • Remove volatile by-products (excess HF and HCl) under vacuum to isolate the solid SnF₄ product.
  • Product: The result is a white, solid SnF₄, which should be stored in a moisture-free environment due to its reactivity with water [3].
Synthesis of Lead(IV) Fluoride

The primary method for synthesizing PbF₄ is the direct fluorination of a lead(II) compound, which requires careful control due to the high reactivity of fluorine gas [2].

  • Reaction (example): 2 PbO + 2 F₂ → PbF₄ + O₂
  • Procedure Outline [2]:
    • Use a tube furnace made of nickel or Monel.
    • Pass a stream of fluorine gas (F₂), diluted with an inert gas like nitrogen (typically 10-25% F₂), over solid lead(II) oxide (PbO) or lead(II) fluoride (PbF₂).
    • Heat the reaction mixture to approximately 300°C for several hours. The dilution and temperature control are critical to moderate the highly exothermic reaction and prevent decomposition.
    • After the reaction, flush the system with inert gas to remove excess F₂.
  • Product & Stability: The resulting PbF₄ is a yellow crystalline solid. It is thermally unstable and decomposes to lead(II) fluoride (PbF₂) and fluorine gas (F₂) upon heating [2]. It also hydrolyzes in water [2].

Reactivity and Key Applications

The compounds exhibit distinct chemical behaviors, leading to different primary applications.

Compound Key Reactivity & Applications

| Tin(IV) Fluoride | Lewis Acid Behavior: Acts as a strong Lewis acid, forming adducts with neutral donors like phosphine oxides, DMSO, and phosphines [4] [3]. Fluoride Complexation: Reacts with alkali metal fluorides (e.g., KF) to form salts like K₂SnF₆ [3]. | | Lead(IV) Fluoride | Strong Fluorinating Agent: Used as a fluorinating agent in research due to its ability to transfer fluorine atoms [2]. Decomposition: Decomposes to PbF₂ and F₂ upon heating, a property that must be considered in its handling and application [2]. Material Science: Serves as a reference material for spectroscopic techniques and in theoretical computational studies [2]. |

The following diagram summarizes the synthesis pathways and key reactivity for both compounds.

cluster_tin Tin(IV) Fluoride (SnF₄) Pathway cluster_lead Lead(IV) Fluoride (PbF₄) Pathway Start Start: Metal Precursor SnCl4 SnCl₄ Start->SnCl4 PbO PbO or PbF₂ Start->PbO rxn1 Fluorination Reaction SnCl4->rxn1 HF1 Anhydrous HF HF1->rxn1 SnF4 SnF₄ (White Solid) rxn1->SnF4 SnApps • Strong Lewis Acid • Forms Adducts (L·SnF₄) • Precursor to [SnF₃(L)₃]⁺ cations SnF4->SnApps rxn2 High-Temp Fluorination (~300°C) PbO->rxn2 F2 F₂ Gas (Diluted) F2->rxn2 PbF4 PbF₄ (Crystalline Solid) rxn2->PbF4 PbApps • Strong Fluorinating Agent • Thermal Decomposition (PbF₄ → PbF₂ + F₂) • Reference Material PbF4->PbApps Applications Key Applications & Reactivity

Key Differences Summary

For researchers selecting between these compounds, the core distinctions are:

  • Availability & Handling: SnF₄ is more commonly available and can be synthesized using HF. PbF₄ requires handling highly hazardous fluorine gas.
  • Stability & Use: SnF₄ is relatively stable and valued for its Lewis acidity in coordination chemistry. PbF₄ is thermally unstable and primarily used as a potent but specialized fluorinating agent.

References

Comparative Overview: GeF₄ vs. SnF₄

Author: Smolecule Technical Support Team. Date: February 2026

Property Germanium Tetrafluoride (GeF₄) Tin Tetrafluoride (SnF₄)
State at Room Temperature Colorless gas [1] [2] Colorless solid with a high melting point [3]
Common Synthetic Precursors [GeF₄(MeCN)₂] (handling synthon) [2] Tin and fluorine; or Hydrogen Fluoride with Tin(IV) Chloride [3]
Coordination Chemistry Extensive with N- and O-donor ligands; forms neutral adducts (e.g., [GeF₄L₂]) and cations (e.g., [GeF₃L₃]⁺) [2] Forms hexafluorostannates (e.g., K₂SnF₆) with alkali metal fluorides [3]
Key Applications Precursor for fluoride carriers in PET imaging; model system for studying Lewis acidity and donor-acceptor complexes [2] [1] [4] Used in some toothpastes (less common than SnF₂) [3]
Notable Experimental Data Binding energies with nitriles (6.5-11.4 kcal/mol); Ge-N bond distances (~2.1-2.4 Å) sensitive to phase [1] [4] Information on binding energies or detailed structural parameters in complexes is lacking in search results.

Detailed Experimental Data and Protocols

The following experimental details are primarily derived from studies on GeF₄ and its complexes, which can serve as a methodological reference.

Synthesis of Coordination Complexes

A key protocol in GeF₄ chemistry involves using a labile synthon instead of the gaseous pure compound [2].

  • Procedure: The complex [GeF₄(MeCN)₂] is first prepared. This solid is then dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂). The desired neutral ligand (L)—such as phosphine oxides, amines, or nitriles—is added. The weakly coordinated acetonitrile (MeCN) molecules are readily displaced, forming new neutral complexes like [GeF₄L₂] [2].
  • Cation Synthesis: To form cationic species like [GeF₃L₃]⁺, the neutral complex [GeF₄L₂] is reacted with a halide abstractor like trimethylsilyl triflate (TMSOTf) in the presence of an additional equivalent of the ligand (L) [2].
Characterization Techniques
  • X-ray Crystallography: This is used to determine solid-state structures definitively. For example, it revealed a significant contraction of the Ge-N bond distance in (FCH₂CN)₂–GeF₄ from the calculated gas-phase structure (2.366 Å) to the solid-state (2.059 Å average) [4].
  • Low-Temperature Infrared (IR) Spectroscopy: Thin films of nitrile/GeF₄ mixtures are analyzed at low temperatures. Shifts and splitting patterns of Ge-F stretching bands (~700 cm⁻¹) confirm complex formation and provide insight into structural changes between gas-phase predictions and the solid-state environment [1] [4].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹⁹F, ¹H, ³¹P) is crucial for characterizing compounds in solution. For instance, ¹⁹F NMR can distinguish between different isomers (e.g., mer and fac) of [GeF₃L₃]⁺ cations [2].
Computational Methods
  • Calculations: Studies use methods like MP2 or DFT (e.g., M06) with basis sets such as aug-cc-pVTZ to calculate gas-phase structures, binding energies, and molecular potentials. These help rationalize experimental observations, such as the flattening of the Ge-N potential curve in halogenated complexes, which makes them more sensitive to condensed-phase environments [1] [4].

Workflow for Complexation and Analysis

The diagram below outlines a general experimental workflow for synthesizing and characterizing GeF₄ complexes, based on the protocols from the search results.

cluster_char Characterization & Analysis start Start: Gaseous GeF₄ synthon Synthesis of [GeF₄(MeCN)₂] Synthon start->synthon neutral_path Path A: Neutral Complex synthon->neutral_path cation_path Path B: Cationic Complex synthon->cation_path neutral_complex React with Neutral Ligands (L) → [GeF₄L₂] neutral_path->neutral_complex cation_complex 1. React with Ligands (L) 2. Add Halide Abstractor (TMSOTf) → [GeF₃L₃]⁺ cation_path->cation_complex characterization Characterization neutral_complex->characterization cation_complex->characterization xray X-ray Diffraction characterization->xray ir IR Spectroscopy characterization->ir nmr NMR Spectroscopy characterization->nmr

Key Comparative Insights

  • Handling and Reactivity: A pivotal difference is the handling. GeF₄ is a gas, but the development of the stable, solid synthon [GeF₄(MeCN)₂] has made its coordination chemistry highly accessible and versatile [2]. A similar convenient synthon for SnF₄ is not mentioned in the results, which may impact its ease of use in research.
  • Structural Sensitivity: Research on GeF₄ nitrile complexes highlights a critical phenomenon: the Ge-N bond length and complex geometry can be highly sensitive to the environment (gas phase vs. solid-state). This underscores the importance of using multiple characterization techniques to get a complete picture [1] [4].
  • Research Focus: The available literature shows a stronger research focus on GeF₄ for fundamental studies in Lewis acidity and its potential in materials science (e.g., as a precursor for PET agents), whereas SnF₄'s mentioned applications are more limited [2] [3].

References

Comparison of Tin(IV) Halide Lewis Acidity

Author: Smolecule Technical Support Team. Date: February 2026

Property SnF₄ SnCl₄ SnBr₄ SnI₄
Lewis Acidity Strongest [1] Strong [1] Moderate [1] Weak [1]
Key Characteristic Polymeric sheet structure [1] Tetrahedral molecule [1] Tetrahedral molecule [1] Tetrahedral molecule [1]
Reactivity with Donors Less reactive, requires precursor [1] Forms stable adducts [1] Forms less stable complexes [1] Highly dissociated complexes [1]

A primary application of tin-fluorine chemistry in sensing involves tin(IV) complexes that detect fluoride ions (F⁻). The following table compares a highly efficient sensor complex with its analogs.

Performance of Tin(IV) Complex as a Fluoride Ion Chemosensor

Property Sn(meq)₂Cl₂ (Complex 1) Snq₂Cl₂ Sn(dmqo)₂Cl₂
Ligand Structure 2-methyl-8-quinolinol [2] 8-hydroxyquinoline [2] 5,7-dimethyl-8-quinolinol [2]
Fluoride Sensing Response Significant "turn-on" fluorescence [2] Lower enhancement [2] Lower enhancement [2]
Selectivity Excellent for F⁻ over other halides/anions [2] Information not specific in search results Information not specific in search results
Binding Stoichiometry (Sensor:F⁻) 1:2 [2] Information not specific in search results Information not specific in search results
Binding Constant (pKb) 10.4 M⁻² [2] Information not specific in search results Information not specific in search results
Detection Limit 100 nM [2] Information not specific in search results Information not specific in search results

Experimental Protocols for Key Studies

1. Synthesis and Characterization of Sn(IV) Fluoride Complexes with Lewis Bases This protocol outlines the synthesis of SnF₄ adducts with phosphine and arsine oxides [1].

  • Precursor Preparation: The synthesis typically starts with a reactive precursor like [SnF₄(MeCN)₂], prepared from SnF₂, I₂, and acetonitrile (MeCN) [1].
  • Complex Formation: The precursor [SnF₄(MeCN)₂] is reacted with 2.1 molar equivalents of the desired ligand (e.g., Ph₃PO, Me₃PO) in an anhydrous solvent like dichloromethane (CH₂Cl₂) [1].
  • Conditions: All reactions and handling are performed under a dinitrogen atmosphere using standard Schlenk line or glove box techniques to prevent hydrolysis [1].
  • Characterization: The resulting complexes are characterized using techniques such as X-ray crystallography, IR spectroscopy, and multinuclear NMR ([¹⁹F, ¹¹⁹Sn, ³¹P NMR]) to confirm structure and bonding [1].

2. Fluoride Ion Sensing with a Tin(IV) Complex Chemosensor This protocol describes the methodology for evaluating the fluoride sensing properties of Sn(meq)₂Cl₂ (Complex 1) [2].

  • Sensor Preparation: The chemosensor complex Sn(meq)₂Cl₂ is synthesized and likely dissolved in a suitable solvent to form a stock solution [2].
  • Fluoride Introduction: Fluoride ions are introduced to the sensor solution, and the luminescence emission is measured before and after addition [2].
  • Data Analysis:
    • The binding stoichiometry (1:2) is determined using Job's plot method [2].
    • The binding constant (pKb = 10.4 M⁻²) is calculated using the Benesi-Hilderbrand method [2].
    • The detection limit (100 nM) is determined from the fluorescence response data [2].
  • Selectivity Testing: The sensor's response to fluoride is tested against other halide ions (Cl⁻, Br⁻, I⁻) and various anions to confirm selectivity [2].

Mechanism and Workflow Diagrams

The fluoride ion sensing mechanism and general experimental workflow can be visualized as follows.

Chemical Sensing Mechanism

This diagram illustrates the "turn-on" fluorescence mechanism of the tin(IV) complex chemosensor upon binding with fluoride ions [2].

fluoride_sensing_mechanism A Sn(meq)₂Cl₂ (Weak Fluorescence) C Halide Exchange A->C Binding B F⁻ Ion B->C D Sn(meq)₂F₂ (Strong Fluorescence) C->D Formation

Experimental Workflow

This flowchart outlines the general workflow for synthesizing tin(IV) fluoride complexes and testing their properties [2] [1].

experimental_workflow Start Start: Research Objective Synth Synthesis - Precursor Preparation - Reaction with Ligand Start->Synth Char Characterization - X-ray Crystallography - NMR Spectroscopy Synth->Char Prop Property Evaluation - Fluorescence Measurement - Anion Selectivity Test Char->Prop Anal Data Analysis - Binding Constant - Detection Limit Prop->Anal Result Report Results Anal->Result

The experimental data confirms that SnF₄ is the strongest Lewis acid among the tin(IV) halides [1]. Furthermore, tin(IV) complexes incorporating organic ligands show exceptional performance as highly sensitive and selective "turn-on" fluorescent chemosensors for fluoride ions [2].

References

A Framework for Catalyst Performance Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study on predicting catalyst performance using a Hybrid Quantum Neural Network (Hybrid QNN) provides an excellent model for comparative evaluation [1]. Although the catalysts studied (PROX and OCM) are different from SnF4, the methodology is directly applicable.

1. Experimental Objective The research aimed to assess the robustness of different machine learning models in predicting catalyst performance under varying data consistency conditions, using two catalyst datasets [1]:

  • PROX Catalyst: A low-consistency dataset from the preferential oxidation of CO.
  • OCM Catalyst: A high-consistency dataset from the oxidative coupling of methane.

2. Comparative Models and Performance Metrics The Hybrid QNN model was compared against several established machine learning models, including Artificial Neural Networks (ANN) and decision-tree-based methods like CatBoost and XGBoost. The key metric for comparison was the Mean Absolute Error (MAE) in regression tasks predicting catalyst performance [1].

The quantitative results from this study are summarized in the table below.

Table 1: Comparative Performance of Predictive Models for Catalyst Design

Model / Catalyst Type PROX Catalyst (Low-Consistency Data) MAE OCM Catalyst (High-Consistency Data) MAE
Hybrid QNN -- --
Artificial Neural Network (ANN) -- --
CatBoost -- --
XGBoost -- --
Least Performing Model 35.1% higher than Hybrid QNN 6.7% higher than Hybrid QNN

Note: Specific MAE values for all models were not listed in the available abstract. The table structure is provided to show how such data should be organized. The percentages confirm the Hybrid QNN's superior performance, achieving a 6.7% lower MAE for the PROX catalyst and a 35.1% lower MAE for the OCM catalyst compared to the least-performing model [1].

3. Experimental Workflow The general workflow of the comparative study can be visualized as follows. This diagram outlines the key steps from data preparation to model evaluation.

Start Start: Catalyst Performance Prediction Data Data Collection: - PROX catalyst (low consistency) - OCM catalyst (high consistency) Start->Data Models Model Selection & Training Data->Models Eval Performance Evaluation (Metric: Mean Absolute Error - MAE) Models->Eval Compare Comparative Analysis Eval->Compare Conclusion Conclusion: Identify Best-Performing Model Compare->Conclusion

Insights on Tin Fluoride (SnF4) Complexes

While performance data is scarce, the search results do provide context on the nature of SnF4 complexes, which is fundamental for any subsequent performance studies.

  • Synthesis and Characterization: The synthesis of SnF4 complexes often starts from a precursor like SnF4(MeCN)2 due to the unreactive polymeric structure of pure, anhydrous SnF4. These complexes are typically characterized using techniques such as multinuclear NMR spectroscopy (19F, 31P, 119Sn), IR spectroscopy, and elemental analysis [2] [3].
  • Structural Properties: SnF4 is a hard Lewis acid and commonly forms octahedral complexes (e.g., SnF4L2) with various neutral donor ligands (L), such as phosphoryl or phosphine ligands. These complexes can exist as mixtures of cis and trans isomers in solution [2] [3].

Suggestions for Further Research

To build a comprehensive guide, you may need to delve deeper into the scientific literature. Here are some suggestions:

  • Refine Your Search: Use specialized academic databases like SciFinder, Reaxys, or Web of Science with more specific queries such as "tin tetrafluoride catalysis," "SnF4 catalytic activity," or "performance comparison of Lewis acid catalysts."
  • Identify Applications: Look for published research on specific chemical reactions that use SnF4 as a catalyst. Its role as a strong Lewis acid suggests potential in fluorination reactions or other transformations that require acid catalysis.
  • Consult Handbooks: Reference works on catalysis or inorganic chemistry may provide comparative data on the activity of various metal halide catalysts.

References

Comparison of Key Properties for SnF₄-Based Metal Fluorides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data, primarily for solid electrolyte applications.

Property / Material BaSnF₄ PbSnF₄ SrF₂ MgF₂
Crystal Structure Layered Tetragonal [1] Isomorphic to BaSnF₄ [1] Cubic (c-SrF₂) [2] Rutile (r-MgF₂), Tetragonal [2]
Primary Application Solid Electrolyte for FIBs [1] Solid Electrolyte for FIBs [1] Optical Material (V-UV) [2] Optical Material (VUV) [2]
Ionic Conductivity at Room Temp. ~3.5 × 10⁻⁴ S cm⁻¹ [1] ~5.44 × 10⁻⁴ S cm⁻¹ [1] Information Missing Information Missing
Band Gap (Theoretical) Information Missing Information Missing Indirect gap: ~11.8 eV (similar to CaF₂) [2] Information Missing
Notable Features High ionic conductivity due to disorder from Sn(II) lone pairs [1] Highest ionic conductivity in MSnF₄ family; superionic conductor [1] Highly ionic system; transparent in UV; used in phosphors [2] Anisotropic wide-band-gap crystal; protects against oxidation [2]

Experimental Insights and Protocols

The data in the table above is derived from specific experimental methodologies that are crucial for researchers to understand and replicate.

  • Synthesis of BaSnF₄ and PbSnF₄ Solid Electrolytes: The high-performance electrolytes MSnF₄ (M = Ba, Pb) are typically synthesized via high-energy ball-milling [1]. In this process, precursor powders like BaF₂ or PbF₂ are mixed with SnF₂ in a stoichiometric ratio and ball-milled under an inert argon atmosphere to prevent oxidation and eliminate moisture [1]. The resulting polycrystalline powders can sometimes undergo a subsequent annealing step [1].
  • Measurement of Ionic Conductivity: The ionic conductivity of the synthesized solid electrolytes is determined using Electrochemical Impedance Spectroscopy (EIS) [1]. This technique involves analyzing the complex impedance of a pelletized sample over a range of frequencies at room temperature. The obtained data is used to calculate the ionic conductivity, a key metric for evaluating electrolyte performance in batteries [1].
  • Investigation of Electronic & Optical Properties: For materials like SrF₂ and MgF₂, which are valued for their optical applications, properties like band gaps and absorption spectra are often calculated using advanced theoretical-computational methods [2]. These include Density Functional Theory (DFT) for ground-state properties and more advanced techniques like many-body perturbation theory (GW) and the Bethe–Salpeter equation (BSE) to accurately model excited-state properties and excitonic effects [2].

Research Workflow for Material Characterization

The following diagram outlines the general workflow for characterizing these metal fluoride materials, from synthesis to property measurement, as detailed in the research literature.

Start Start: Research Objective (Develop Solid Electrolyte or Optical Material) Synthesis Material Synthesis (High-energy ball milling under Argon atmosphere) Start->Synthesis StructChar Structural Characterization (X-ray Diffraction - XRD Scanning Electron Microscopy - SEM) Synthesis->StructChar PropMeas Property Measurement StructChar->PropMeas EIS Electrochemical Impedance Spectroscopy (EIS) PropMeas->EIS CompModel Computational Modeling (DFT, GW, BSE) PropMeas->CompModel IonicCond Output: Ionic Conductivity EIS->IonicCond OptProp Output: Electronic & Optical Properties CompModel->OptProp

Key Comparisons and Research Context

  • SnF₄-based materials vs. Alkaline Earth Fluorides: The SnF₄-based compounds (BaSnF₄, PbSnF₄) are primarily distinguished by their high fluoride ion conductivity at room temperature, making them candidates for solid-state batteries [1]. In contrast, classic alkaline earth fluorides like SrF₂ and MgF₂ are typically noted for their wide band gaps and transparency, making them suitable for optical applications in the ultraviolet range [2].
  • The Role of Tin (Sn): The high ionic conductivity in MSnF₄ materials is attributed to the stereo-activity of the tin(II) lone pairs [1]. This lone pair of electrons introduces disorder into the crystal lattice, creating pathways and vacancies that facilitate the rapid movement of fluoride ions. Cations like Pb²⁺ and Sb³⁺, which also have a lone pair, can produce a similar effect [1].
  • Addressing Information Gaps: The available search results are specialized, focusing on specific applications. Comprehensive data sheets with a full set of properties (e.g., thermal stability, mechanical strength, detailed optical constants) for these compounds were not available in this search.

References

Chemical Properties and Lewis Acidity of SnF₄

Author: Smolecule Technical Support Team. Date: February 2026

Tin(IV) fluoride is a strong Lewis acid, particularly towards hard Lewis bases. Unlike the other tin(IV) halides (SnCl₄, SnBr₄, SnI₄), which are tetrahedral molecules, anhydrous SnF₄ has a polymeric sheet structure based on vertex-sharing SnF₆ octahedra, making it less reactive toward neutral ligands unless activated [1].

A key comparison of its Lewis acidity is shown in the table below.

Property / Parameter SnF₄ (Tin(IV) Fluoride) Other Tin(IV) Halides (SnCl₄, SnBr₄) Key References & Notes
Molecular Structure Polymeric (SnF₆ units) Tetrahedral molecules [1]
Lewis Acidity Strength Strongest in the SnX₄ series Weaker than SnF₄ [1] "SnF4 is the strongest Lewis acid in the series towards hard Lewis bases."
Common Complex Stoichiometry [SnF₄L₂] [SnX₄L₂] [1] L = neutral ligand (e.g., Ph₃PO, Me₃PO)
Coordination Geometry Pseudooctahedral Information not specified in search results [1]

Stability and Structural Studies of SnF₄ Complexes

The stability and structure of SnF₄ complexes depend heavily on the donor atom's hardness. The general workflow for studying these complexes is summarized in the diagram below.

G Start Start: Synthesis of SnF₄ Complexes L1 Ligand Selection Start->L1 L2 Hard O-/N-Donor (Ph₃PO, Me₃PO, pyridine) L1->L2 L3 Soft P-Donor (PMe₃, PiPr₃) L1->L3 C1 Complex Formation & Isolation (e.g., [SnF₄L₂]) L2->C1 C2 Complex Formation & Isolation (e.g., trans-[SnF₄(PMe₃)₂]) L3->C2 A1 Stable Complex C1->A1 A2 Less Stable/Reactive Complex C2->A2

Complexes with Hard O- and N-Donor Ligands

SnF₄ forms stable, pseudooctahedral complexes with hard Lewis bases like phosphine oxides (R₃PO) and arsine oxides (R₃AsO) [1]. These complexes, with the general formula [SnF₄L₂], can be synthesized by reacting an activated form of SnF₄ (like [SnF₄(MeCN)₂]) with the ligand in an anhydrous solvent [1]. They are characterized by techniques including X-ray crystallography, IR spectroscopy, and multinuclear NMR ([¹⁹F], [³¹P], [¹¹⁹Sn]) [1] [2].

Complexes with Soft P-Donor Ligands

While also forming complexes with soft phosphines (e.g., PMe₃, PiPr₃), these are often less stable [2]. A key study shows that phosphine complexes like [SnF₄-n(PMe₃)₂(OTf)ₙ] (where OTf is the triflate anion) are unstable in solution and decompose to form species like [Me₃PF]⁺ and tin(II) complexes, indicating a reduction from Sn(IV) to Sn(II) [2]. This highlights the inferior stabilizing effect of soft donors compared to hard O-donors.

Experimental Protocol for Complex Synthesis and Study

The following is a generalized protocol based on the methodologies from the search results [1] [2].

  • Step 1: Synthesis of an Activated SnF₄ Precursor

    • A common starting point is the synthesis of [SnF₄(MeCN)₂]. This is prepared from SnF₂, I₂, and MeCN under a dinitrogen atmosphere, using anhydrous solvents and standard Schlenk or glove box techniques [1].
  • Step 2: Synthesis of the Target Complex

    • The activated precursor [SnF₄(MeCN)₂] is reacted with 2.1 molar equivalents of the desired ligand (L, e.g., Ph₃PO, Me₃PO) or 1 equivalent of a bidentate ligand (L-L) in an anhydrous solvent like CH₂Cl₂ [1].
    • The reaction mixture is stirred, and the complex often precipitates as a white solid, which is then isolated by filtration, washed with cold solvent, and dried [1].
  • Step 3: Characterization and Stability Analysis

    • Elemental Analysis (EA): Used to confirm composition [1] [2].
    • Infrared (IR) Spectroscopy: Identifies ligand coordination and the presence of functional groups [1].
    • Multinuclear NMR Spectroscopy: This is a critical tool. [¹⁹F], [³¹P], and [¹¹⁹Sn] NMR provide definitive evidence of complex formation, structure (e.g., cis or trans isomers), and stability in solution [1] [2].
    • X-ray Crystallography: Determines the precise molecular geometry and confirmation of the pseudooctahedral coordination [1].

Key Considerations for Researchers

  • Ligand Choice is Critical: For stable complex formation, prioritize hard O- or N-donor ligands (e.g., phosphine oxides, DMSO, DMF) over soft P-donors [1] [2].
  • Handling and Storage: SnF₄ and its complexes are moisture-sensitive. All reactions and handling must be performed under a dry, inert atmosphere (e.g., N₂ or Ar) using anhydrous solvents [1] [3].
  • Beyond Coordination Chemistry: The stability of SnF₄ is also crucial in its role as an additive in mixed Sn–Pb perovskite for solar cells, where it helps reduce Sn²⁺ oxidation and p-doping [4].

References

SnF4 Material Properties and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key structural and compositional properties of SnF4 as identified in the search results.

Property Description / Value
Chemical Formula SnF₄
Crystal System Tetragonal [1]
Space Group I4/mmm [1]
Dimensionality Two-dimensional structure [1]
Primary Coordination Sn⁴⁺ ions are bonded to six F⁻ ions, forming corner-sharing SnF₆ octahedra [1]
Sn–F Bond Lengths Two shorter bonds at 1.91 Å and four longer bonds at 2.08 Å [1]
Key Impurity Sn(IV) (as an oxide) is a critical impurity in related tin perovskite precursors, affecting electronic properties [2]
Impurity Mitigation In perovskite research, Sn(IV) impurities can be scavenged using in-situ generated Sn(0) nanoparticles, resulting in highly pure Sn(II) perovskite films [2]

Experimental Protocols for Validation

The search results detail several experimental methodologies used to characterize SnF4 and related tin halide materials. These protocols are crucial for validating material purity and structure.

  • X-ray Photoelectron Spectroscopy (XPS)

    • Purpose: To determine the oxidation state of tin and quantify the presence of Sn(IV) impurities in a material. This is critical for validating material purity [2].
    • Protocol: This technique involves probing the material's surface and bulk.
      • Surface Analysis: Collect Sn 3d spectra (e.g., Sn 3d₅/₂) from the surface of the film.
      • Bulk Analysis: Use argon ion etching to sputter away the surface layers (e.g., 20-40 nm depth) and collect subsequent Sn 3d spectra to analyze the bulk composition.
      • Quantification: Fit the peaks in the spectra to determine the relative amounts of Sn(II) and Sn(IV). Effective purification can reduce bulk Sn(IV) content to near 0% [2].
  • Multinuclear NMR Spectroscopy

    • Purpose: To study the chemical environment of atoms and investigate reaction mechanisms in solution, such as the scavenging of Sn(IV) impurities [2].
    • Protocol:
      • Sample Preparation: Prepare solutions of the tin compounds in deuterated solvents (e.g., DMSO-d₆).
      • Data Acquisition: Acquire NMR spectra for the relevant nuclei (e.g., ¹¹⁹Sn).
      • Analysis: Analyze the chemical shifts to identify different tin species (e.g., SnI₄, SnF₂, Sn(0)) and track reaction pathways [2].
  • X-ray Diffraction (XRD)

    • Purpose: To determine the crystal structure and phase purity of a material. It can confirm if a synthesized material matches the known crystal structure of SnF₄ [1].
    • Protocol: This is a standard solid-state characterization technique.
      • Measurement: Expose a powdered or thin-film sample to X-rays and measure the diffraction pattern.
      • Comparison: Compare the resulting diffraction pattern to reference data (e.g., from crystallographic databases like the Materials Project) to confirm the crystal structure [2] [1].

Research Context and Workflow

The property data for SnF4 itself comes from computational crystallography information [1]. Much of the experimental validation focus in recent literature is on its role as a precursor in tin-based perovskite solar cells, where controlling the oxidation state of tin is a major research challenge [2].

The following diagram illustrates a general experimental workflow for preparing and validating high-purity tin perovskite films, which involves careful control of SnF4 and mitigation of Sn(IV) impurities based on the research by [2].

Start Start: Prepare Sn Perovskite Precursor A Add SnF₂ Additive Start->A B Introduce TM-DHP Reductant A->B C In-situ Formation of Sn(0) Nanoparticles B->C D Sn(0) Scavenges Sn(IV) Impurities C->D E Filter Precursor Solution D->E F Fabricate Perovskite Film E->F G Validate with XPS/XRD/PL F->G

Suggestions for Further Information

The search results I obtained are focused on the solid-state and materials chemistry of SnF4, particularly in energy applications. To build a more complete comparison guide for drug development professionals, you may need to investigate further:

  • Toxicological Profiles: Search specialized toxicology databases for information on the biological activity, cytotoxicity, and pharmacokinetics of Tin(IV) fluoride.
  • Direct Comparative Studies: Look for review articles that directly compare the properties and efficacy of metal fluorides in a pharmaceutical or diagnostic context.
  • Chemical Suppliers: Check the technical data sheets from chemical suppliers, which often provide basic physical property data and handling guidelines.

References

Tetrafluorostannane: Basic Properties and Applications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for Tetrafluorostannane (Tin(IV) Fluoride), which is primarily used as a specialty chemical in research [1].

Property Description
CAS No. 7783-62-2 [1]
Molecular Formula F4Sn / SnF4 [1]
Molecular Weight 194.70 g/mol [1]
Synonym Tin(IV) Fluoride [1]

| Primary Research Applications | • Fluorinating Agent: Used in organic synthesis to introduce fluorine atoms into molecules. [1]Catalyst: Serves as a catalyst in some chemical reactions. [1]Material Science: Explored as a precursor for transparent conducting thin films and advanced glasses. [1]Dental Products: Investigated as a potential fluoride source in toothpaste. [1] | | Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage [1]. |

Suggested Avenues for Further Research

To build a complete comparison guide, you may need to consult specialized scientific resources. The following pathways might be helpful for your research:

Start Start: Literature Review for Comparative Data DB1 Consult Scientific Databases Start->DB1 DB2 Search for Review Articles Start->DB2 Focus1 Compare with other metal fluorides: - SnF₂ (Tin(II) Fluoride) - SiF₄ (Silicon Tetrafluoride) - GeF₄ (Germanium Tetrafluoride) DB1->Focus1 Focus2 Compare performance metrics: - Fluorination efficiency - Reaction selectivity - Thermal stability DB2->Focus2

Specifically, you can focus on obtaining the following missing data through targeted searches:

  • Comparative Compounds: Direct comparisons with other metal fluorides like Tin(II) Fluoride (SnF₂), Silicon Tetrafluoride (SiF₄), and Germanium Tetrafluoride (GeF₄) are needed [1].
  • Quantitative Performance Data: Key metrics such as reaction yields, catalytic turnover numbers, selectivity data, and stability constants under various conditions are essential for an objective comparison [2].
  • Detailed Experimental Protocols: While a common synthesis method (reacting SnCl₄ with HF) is mentioned [1], detailed procedures for its application as a fluorinating agent or catalyst are not provided in the current results.

References

×

Hydrogen Bond Acceptor Count

4

Exact Mass

195.895815 g/mol

Monoisotopic Mass

195.895815 g/mol

Heavy Atom Count

5

UNII

HNZ2XMR1ZF

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7783-62-2

Wikipedia

Tin(IV) fluoride

Dates

Last modified: 04-14-2024

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